NSC668036
Description
Propriétés
IUPAC Name |
3-methyl-2-[2-[[3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]butanoyl]amino]propanoyloxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O9/c1-10(2)14(30-19(28)13(6)23-20(29)32-21(7,8)9)16(24)22-12(5)18(27)31-15(11(3)4)17(25)26/h10-15H,1-9H3,(H,22,24)(H,23,29)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICFSFUAKDZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OC(C(C)C)C(=O)O)OC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of NSC668036 in the Wnt Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers and other diseases, making it a key target for therapeutic intervention. One such therapeutic candidate is NSC668036, a small molecule inhibitor identified from the National Cancer Institute's small-molecule library. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the Wnt pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Targeting the Dvl PDZ Domain
This compound functions as a direct inhibitor of the Dishevelled (Dvl) protein, a central hub in both the canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades. Specifically, this compound binds to the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of Dvl.[1][2] This binding event physically obstructs the interaction between Dvl and the C-terminal tail of the Frizzled (Fz) receptor, a critical step for the transduction of the Wnt signal from the cell surface to intracellular components. By disrupting the Fz-Dvl interaction, this compound effectively blocks downstream signaling events in both canonical and non-canonical Wnt pathways.[3]
Quantitative Binding Affinity
The binding affinity of this compound to the Dvl PDZ domain has been quantified using various biophysical techniques. These studies confirm a direct interaction and provide valuable data for understanding the potency of this inhibitor at the molecular level.
| Parameter | Value | Method | Protein | Reference |
| Kd | 240 µM | Not Specified | Mouse Dvl1 PDZ domain | [2] |
| Kd | 10.6 ± 1.7 µM | Fluorescence Anisotropy | Mouse Dvl1 PDZ domain | [4] |
Functional Consequences of Dvl PDZ Domain Inhibition
The disruption of the Fz-Dvl interaction by this compound leads to a cascade of downstream effects, ultimately inhibiting Wnt-driven cellular processes.
-
Inhibition of Canonical Wnt Signaling: In the canonical pathway, the binding of this compound to the Dvl PDZ domain prevents the recruitment of the destruction complex (containing Axin, APC, GSK3β, and CK1α) to the plasma membrane. This leads to the continued degradation of β-catenin and prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus. As a result, the transcription of Wnt target genes, such as c-Myc and Cyclin D1, is suppressed.[1]
-
Modulation of Non-Canonical Wnt Signaling: The Dvl PDZ domain is also implicated in non-canonical Wnt signaling pathways, such as the Planar Cell Polarity (PCP) pathway, which regulates cell migration and polarity. By inhibiting the Fz-Dvl interaction, this compound is also expected to modulate these β-catenin-independent pathways.
-
Cellular Effects: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and suppress TGF-β1-induced migration and expression of fibrotic markers in fibroblasts.[1]
Visualizing the Mechanism of Action
To illustrate the mechanism of this compound, the following diagrams depict the Wnt signaling pathway and the experimental workflow used to characterize this inhibitor.
References
- 1. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
In silico screening for Dvl PDZ domain inhibitors
An In-Depth Technical Guide to In Silico Screening for Dishevelled (Dvl) PDZ Domain Inhibitors
Introduction
The Dishevelled (Dvl) protein is a critical scaffold protein in the Wnt signaling pathway, playing a pivotal role in both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches. The PDZ domain of Dvl is a key protein-protein interaction module that mediates its recruitment to the plasma membrane and its interaction with various signaling partners, including the Frizzled (Fzd) receptors. Dysregulation of the Wnt/Dvl signaling axis is implicated in a multitude of human diseases, most notably cancer, making the Dvl PDZ domain an attractive target for therapeutic intervention. In silico screening has emerged as a powerful and cost-effective strategy to identify novel small-molecule inhibitors that can modulate the function of the Dvl PDZ domain and, consequently, the Wnt signaling pathway.
This technical guide provides a comprehensive overview of the methodologies and data associated with the in silico screening for Dvl PDZ domain inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting this important protein.
The Dvl PDZ Domain in Wnt Signaling
The Dvl PDZ domain is essential for the transduction of Wnt signals. In the canonical pathway, upon Wnt ligand binding to the Fzd receptor and its co-receptor LRP5/6, Dvl is recruited to the plasma membrane. This recruitment, mediated in part by the PDZ domain's interaction with the C-terminal motif of Fzd, is a crucial step for the subsequent inhibition of the β-catenin destruction complex, leading to the accumulation and nuclear translocation of β-catenin and the activation of TCF/LEF target genes. In the non-canonical pathway, the Dvl PDZ domain is involved in activating downstream effectors such as RhoA, Rac1, and JNK.
Below is a diagram illustrating the central role of the Dvl PDZ domain in the canonical Wnt signaling pathway.
Caption: Canonical Wnt signaling pathway highlighting Dvl PDZ domain's role.
In Silico Screening Workflow
The virtual screening process for identifying Dvl PDZ domain inhibitors typically follows a multi-step workflow, starting from the preparation of the protein target and compound libraries, followed by molecular docking, and post-docking analysis and filtering.
Caption: A typical workflow for in silico screening of Dvl PDZ inhibitors.
Experimental Protocols
Molecular Docking
Objective: To predict the binding mode and affinity of small molecules to the Dvl PDZ domain.
Methodology:
-
Protein Preparation:
-
The crystal structure of the human Dvl-1 PDZ domain is obtained from the Protein Data Bank (PDB entry: 3CBX).
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is energy minimized using a molecular mechanics force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
A 3D compound library (e.g., ZINC database, ChemBridge) is obtained.
-
Ligand structures are prepared by assigning correct protonation states and generating low-energy conformers.
-
-
Docking Simulation:
-
A grid box is defined around the binding site of the Dvl PDZ domain, typically encompassing the peptide-binding groove.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are saved for further analysis.
-
Fluorescence Polarization (FP) Assay
Objective: To experimentally validate the binding of hit compounds to the Dvl PDZ domain.
Methodology:
-
Reagents and Buffers:
-
Recombinant Dvl PDZ domain protein.
-
A fluorescently labeled peptide that is known to bind to the Dvl PDZ domain (e.g., a fluorescein-labeled peptide derived from the C-terminus of Fzd).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
A fixed concentration of the Dvl PDZ domain and the fluorescently labeled peptide are incubated together in the assay buffer to allow for binding, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of the test compounds are added to the mixture.
-
If a test compound binds to the Dvl PDZ domain, it will displace the fluorescently labeled peptide, leading to a decrease in the fluorescence polarization signal.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC50 value (the concentration of the compound that inhibits 50% of the binding of the fluorescent peptide) is calculated by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between a hit compound and the Dvl PDZ domain.
Methodology:
-
Sample Preparation:
-
The Dvl PDZ domain protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
The hit compound is dissolved in the same buffer.
-
-
ITC Experiment:
-
The Dvl PDZ domain solution is placed in the sample cell of the ITC instrument.
-
The hit compound solution is loaded into the injection syringe.
-
A series of small injections of the compound solution into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
The data is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Cell-Based Reporter Assay (TOPFlash Assay)
Objective: To assess the ability of hit compounds to inhibit the canonical Wnt signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T) is cultured in appropriate media.
-
The cells are transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a Renilla luciferase plasmid (for normalization).
-
-
Treatment and Luciferase Assay:
-
After transfection, the cells are treated with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the canonical Wnt pathway.
-
The cells are also treated with various concentrations of the hit compound.
-
After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt signaling inhibition.
-
Quantitative Data Summary
The following tables summarize the quantitative data for some of the reported Dvl PDZ domain inhibitors identified through in silico screening and subsequent experimental validation.
Table 1: Binding Affinities of Dvl PDZ Domain Inhibitors
| Compound | Method | Binding Affinity (Kd/Ki) | Reference |
| FJ9 | Fluorescence Polarization | 12.5 µM (IC50) | |
| 3289-8625 | Fluorescence Polarization | 7.2 µM (IC50) | |
| NSC 668036 | Surface Plasmon Resonance | 2.6 µM (Kd) | |
| IWR-1-endo | Not Specified | > 100 µM (IC50) | |
| XAV939 | Not Specified | > 100 µM (IC50) |
Table 2: Inhibition of Wnt Signaling by Dvl PDZ Domain Inhibitors
| Compound | Assay | Inhibition (IC50) | Cell Line | Reference |
| FJ9 | TOPFlash Reporter Assay | ~20 µM | HEK293T | |
| 3289-8625 | TOPFlash Reporter Assay | ~10 µM | HEK293T | |
| NSC 668036 | TOPFlash Reporter Assay | ~5 µM | SW480 |
Conclusion and Future Directions
In silico screening has proven to be a valuable tool for the identification of novel small-molecule inhibitors of the Dvl PDZ domain. The integration of computational methods with biophysical and cell-based assays has led to the discovery of several promising lead compounds. Future efforts in this field will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic properties. The use of more advanced computational techniques, such as machine learning and artificial intelligence, may further enhance the efficiency and success rate of virtual screening campaigns targeting the Dvl PDZ domain. The continued exploration of this therapeutic target holds significant promise for the development of novel treatments for a wide range of diseases, including cancer.
The Role of NSC668036 in Inhibiting Fibroblast Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast proliferation and differentiation are central to the pathogenesis of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix (ECM) proteins. The Wnt/β-catenin signaling pathway has been identified as a key regulator of these processes. This technical guide provides an in-depth overview of NSC668036, a small molecule inhibitor of the Dishevelled (Dvl) protein, and its role in mitigating fibroblast activation. By targeting the PDZ domain of Dvl, this compound effectively disrupts the Wnt/β-catenin signaling cascade, leading to a reduction in fibroblast proliferation, migration, and the expression of key fibrotic markers. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Fibrosis, the hallmark of which is excessive scarring of tissue and organs, is a significant contributor to morbidity and mortality worldwide. A pivotal event in the progression of fibrosis is the transformation of fibroblasts into myofibroblasts, a process driven by various signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin pathways.[1] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and the excessive production of ECM components such as collagen I.[1]
The Wnt/β-catenin signaling pathway is integral to cell fate determination, proliferation, and migration.[2] Its aberrant activation is a recognized feature in fibrotic lungs.[3] A key mediator in this pathway is the Dishevelled (Dvl) protein, which transduces signals from the Frizzled receptor to downstream components. The PDZ domain of Dvl is crucial for these protein-protein interactions.[4]
This compound has been identified as a small organic molecule that specifically inhibits the PDZ domain of Dvl.[3] This inhibition competitively blocks the interaction between Dvl and the Frizzled receptor, thereby suppressing the Wnt/β-catenin signaling cascade.[2][4] Research has demonstrated that this compound can abolish TGF-β1-induced fibroblast migration and the expression of collagen I and α-SMA, highlighting its potential as a therapeutic agent for fibrotic diseases.[3]
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects by directly targeting the Wnt/β-catenin signaling pathway. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This interaction recruits the Dvl protein to the plasma membrane. Dvl, in turn, inhibits the "destruction complex," which is composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
This compound, by binding to the PDZ domain of Dvl, prevents its interaction with the Frizzled receptor. This disruption maintains the activity of the destruction complex, leading to the continued degradation of β-catenin. As a result, β-catenin does not accumulate in the cytoplasm and cannot translocate to the nucleus to activate the transcription of target genes, including those involved in fibroblast proliferation and differentiation.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on fibroblast proliferation and fibrotic marker expression have been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of this compound on β-catenin-driven Gene Transcription
| Cell Line | Reporter Assay | Treatment | Concentration | Result | Reference |
| NIH/3T3 | TOPflash Luciferase Reporter | Wnt3a | - | ~8-fold increase in luciferase activity | [3] |
| NIH/3T3 | TOPflash Luciferase Reporter | Wnt3a + this compound | 10 µM | Significant reduction in luciferase activity | [3] |
Table 2: Effect of this compound on TGF-β1-induced Fibroblast Migration
| Cell Line | Assay | Treatment | Concentration of this compound | Result | Reference |
| NIH/3T3 | Scratch Wound Healing Assay | TGF-β1 (10 ng/mL) | - | Increased cell migration | [3] |
| NIH/3T3 | Scratch Wound Healing Assay | TGF-β1 (10 ng/mL) + this compound | 10 µM | Abolished TGF-β1-induced migration | [3] |
Table 3: Effect of this compound on Fibrotic Marker Expression in vitro
| Cell Line | Marker | Treatment | Concentration of this compound | Method | Result | Reference |
| NIH/3T3 | α-SMA | TGF-β1 (10 ng/mL) | - | Western Blot | Upregulation | [3] |
| NIH/3T3 | α-SMA | TGF-β1 (10 ng/mL) + this compound | 10 µM | Western Blot | Significant downregulation | [3] |
| NIH/3T3 | Collagen I | TGF-β1 (10 ng/mL) | - | Western Blot | Upregulation | [3] |
| NIH/3T3 | Collagen I | TGF-β1 (10 ng/mL) + this compound | 10 µM | Western Blot | Significant downregulation | [3] |
Table 4: Therapeutic Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Murine Model
| Animal Model | Treatment | Outcome Measures | Result | Reference |
| C57BL/6 Mice | Bleomycin | Collagen I, α-SMA, TGF-β1 expression in lung tissue | Significantly increased | [3] |
| C57BL/6 Mice | Bleomycin + this compound (i.p. injection) | Collagen I, α-SMA, TGF-β1 expression in lung tissue | Significantly suppressed accumulation | [3] |
| C57BL/6 Mice | Bleomycin + this compound (i.p. injection) | CK19, Occludin, E-cadherin expression in lung tissue | Increased expression (inhibits fibrogenesis) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effect on fibroblast proliferation.
Cell Culture and Treatments
-
Cell Line: NIH/3T3 mouse embryonic fibroblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatments:
-
For induction of myofibroblast differentiation, cells are treated with 10 ng/mL of recombinant human TGF-β1.
-
For inhibition studies, cells are pre-treated with 10 µM this compound for 1 hour before the addition of TGF-β1.
-
β-catenin/TCF Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Scratch Wound Healing Assay
This assay assesses the effect of this compound on fibroblast migration.
-
Cell Seeding: Seed NIH/3T3 cells in 6-well plates and grow to confluence.
-
Scratching: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh serum-free medium containing TGF-β1 (10 ng/mL) with or without this compound (10 µM).
-
Imaging: Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Western Blot Analysis
This technique is used to quantify the expression of fibrotic marker proteins.
Bleomycin-Induced Pulmonary Fibrosis Murine Model
This in vivo model is used to evaluate the therapeutic efficacy of this compound.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg body weight) is administered.
-
Treatment: this compound (or vehicle control) is administered daily via intraperitoneal (i.p.) injection starting from day 1 after bleomycin instillation.
-
Endpoint: Mice are sacrificed at day 21.
-
Analysis:
-
Lung tissues are harvested for histological analysis (e.g., Masson's trichrome staining for collagen deposition).
-
Lung homogenates are prepared for Western blot analysis of α-SMA, Collagen I, and TGF-β1 expression.
-
Bronchoalveolar lavage fluid (BALF) can be collected to assess inflammatory cell infiltration.
-
Conclusion
This compound demonstrates significant potential as an anti-fibrotic agent by specifically targeting the Dvl-PDZ domain and inhibiting the Wnt/β-catenin signaling pathway. The available data consistently show its ability to reduce fibroblast proliferation, migration, and the expression of key fibrotic markers both in vitro and in a preclinical model of pulmonary fibrosis. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and to explore its efficacy in other fibrotic conditions. Further studies are warranted to elucidate the complete pharmacokinetic and pharmacodynamic profile of this compound and to assess its long-term safety and efficacy in more complex disease models.
References
- 1. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of NSC668036 on TGF-β-Induced Myofibroblast Differentiation: A Technical Overview
For Immediate Release
A deep dive into the molecular mechanisms and experimental evaluation of NSC668036, a small molecule inhibitor of the Dishevelled (Dvl) PDZ domain, reveals its potent inhibitory effects on Transforming Growth Factor-beta (TGF-β)-induced myofibroblast differentiation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's impact on this critical cellular process, which is central to fibrosis and wound healing.
Myofibroblast differentiation, a process driven by the potent cytokine TGF-β, is characterized by the transformation of fibroblasts into contractile cells that excessively deposit extracellular matrix (ECM) components, such as collagen. While essential for tissue repair, dysregulation of this process leads to pathological fibrosis. Emerging evidence highlights the intricate crosstalk between the TGF-β and Wnt/β-catenin signaling pathways in orchestrating myofibroblast differentiation. This compound has been identified as a valuable tool to dissect and potentially therapeutically target this interplay.
Quantitative Impact of this compound on Myofibroblast Differentiation Markers
This compound has been demonstrated to effectively abolish the TGF-β1-induced expression of key myofibroblast markers, including α-smooth muscle actin (α-SMA) and collagen type I.[1] The following table summarizes the quantitative effects of this compound on these markers in NIH/3T3 fibroblasts, a commonly used cell line for studying fibroblast biology.
| Cell Type | Treatment | Differentiation Marker | Measurement Method | Key Findings |
| NIH/3T3 Fibroblasts | TGF-β1 | α-Smooth Muscle Actin (α-SMA) | Western Blot, Immunofluorescence | This compound abolished TGF-β1-induced α-SMA expression.[1] |
| NIH/3T3 Fibroblasts | TGF-β1 | Collagen Type I | Western Blot | This compound abolished TGF-β1-induced Collagen I expression.[1] |
| NIH/3T3 Fibroblasts | TGF-β1 | Cell Migration | Scratch Wound Healing Assay | This compound abolished TGF-β1-induced fibroblast migration.[1] |
Core Signaling Axis: The TGF-β and Wnt/β-Catenin Crosstalk
The pro-fibrotic effects of TGF-β are intricately linked to the Wnt/β-catenin signaling pathway. TGF-β can activate the Wnt/β-catenin pathway, which in turn can amplify the TGF-β/Smad response, creating a positive feedback loop that drives myofibroblast differentiation and ECM production.[2][3][4] this compound intervenes in this crosstalk by targeting the PDZ domain of Dishevelled (Dvl), a critical scaffolding protein in the Wnt/β-catenin cascade. By inhibiting the Dvl-PDZ domain, this compound effectively disrupts the downstream signaling of the Wnt pathway, thereby attenuating the TGF-β-induced fibrotic response.
Experimental Workflow for a Murine Model of Pulmonary Fibrosis
To evaluate the in vivo efficacy of this compound, a bleomycin-induced pulmonary fibrosis model in mice is commonly employed.[1] The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
Myofibroblast Differentiation of NIH/3T3 Fibroblasts
-
Cell Culture: Culture NIH/3T3 fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: Seed cells at a density of 5 x 10^4 cells/well in a 6-well plate. After 24 hours, replace the medium with serum-free DMEM for 24 hours to induce quiescence. Subsequently, treat the cells with recombinant human TGF-β1 (5 ng/mL) in serum-free DMEM for 48 hours to induce myofibroblast differentiation. For inhibitor studies, pre-treat the cells with this compound at the desired concentrations for 1 hour before adding TGF-β1.
Western Blot Analysis for α-SMA and Collagen I
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize protein expression to a loading control such as GAPDH or β-actin.
Scratch Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed NIH/3T3 fibroblasts in a 6-well plate and grow them to 90-100% confluency.
-
Creating the Scratch: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[5][6][7]
-
Washing and Treatment: Wash the wells with PBS to remove detached cells and then add serum-free DMEM containing TGF-β1 (5 ng/mL) with or without this compound.
-
Imaging and Analysis: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope. Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
Conclusion
This compound serves as a potent and specific inhibitor of the Dvl-PDZ domain, effectively disrupting the pro-fibrotic crosstalk between the TGF-β and Wnt/β-catenin signaling pathways. Its ability to abolish TGF-β1-induced myofibroblast differentiation and ECM deposition in vitro, coupled with its efficacy in in vivo models of fibrosis, underscores its potential as a valuable research tool and a promising lead compound for the development of novel anti-fibrotic therapies. Further investigation into the precise molecular interactions and the optimization of its pharmacological properties will be crucial for translating these findings into clinical applications.
References
- 1. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. clyte.tech [clyte.tech]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Technical Whitepaper: Preliminary Efficacy of NSC668036 in Preclinical Models of Pulmonary Fibrosis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring and loss of lung function.[1] The Wnt/β-catenin signaling pathway has been identified as a crucial mediator in the pathogenesis of fibrosis.[2] Preliminary research has focused on NSC668036, a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a key component in the Wnt signaling cascade.[3][4] This document provides a technical overview of the foundational in vitro and in vivo studies evaluating the anti-fibrotic potential of this compound. The data indicates that by inhibiting Wnt/β-catenin signaling, this compound effectively suppresses myofibroblast differentiation and reduces key fibrotic markers in preclinical models, suggesting a promising therapeutic avenue for pulmonary fibrosis.[3]
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
The Wnt signaling pathways are integral to both embryonic development and disease, including tumorigenesis and fibrosis.[2][4] In the canonical Wnt pathway, the Dvl protein transduces signals from the Frizzled (Fz) receptor to downstream components. The PDZ domain of Dvl is essential for this signal transduction.[4] this compound is a small organic molecule identified through structure-based virtual screening that specifically binds to and inhibits the Dvl PDZ domain.[4] This inhibition disrupts the Fz-Dvl interaction, thereby blocking the downstream activation of β-catenin and its translocation to the nucleus, which in turn prevents the transcription of pro-fibrotic genes.[3]
In Vitro Efficacy in Fibroblast Models
Preliminary studies utilized NIH/3T3 fibroblasts to investigate the effect of this compound on myofibroblast differentiation, a critical process in fibrosis. Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of this differentiation and was used to stimulate the fibrotic response.[3][5]
Experimental Protocol: In Vitro Fibroblast Differentiation
-
Cell Culture: NIH/3T3 fibroblasts were cultured under standard conditions.
-
Stimulation: Cells were treated with TGF-β1 to induce myofibroblast differentiation and the expression of fibrotic markers.[3]
-
Inhibition: A cohort of TGF-β1-stimulated cells was co-treated with this compound to assess its inhibitory effects.
-
Analysis: After incubation, cell lysates were analyzed via Western blotting to quantify the expression of Collagen I and α-smooth muscle actin (α-SMA). A cell migration assay was also performed to assess the migratory capacity of the fibroblasts, a key feature of fibrotic progression.[3]
Data Summary: In Vitro Results
This compound demonstrated a significant ability to counteract the pro-fibrotic effects of TGF-β1.[3]
| Parameter | Treatment Group | Outcome | Reference |
| β-catenin Gene Transcription | This compound | Suppressed | [3] |
| Cell Migration | TGF-β1 + this compound | Abolished | [3] |
| Collagen I Expression | TGF-β1 + this compound | Suppressed | [3] |
| α-SMA Expression | TGF-β1 + this compound | Suppressed | [3] |
In Vivo Efficacy in a Bleomycin-Induced Fibrosis Model
To assess the therapeutic potential of this compound in a living system, a bleomycin-induced pulmonary fibrosis model in mice was used. This is a widely accepted and well-characterized model that reproduces many of the key features of human IPF.[1][6][7]
Experimental Protocol: Murine Model of Pulmonary Fibrosis
-
Animal Model: C57BL/6 mice were used for the study.[3]
-
Fibrosis Induction: A single intratracheal instillation of bleomycin was administered to induce lung injury and subsequent fibrosis. Control animals received saline.[6][7]
-
Treatment: Following bleomycin administration, a treatment group received this compound.
-
Assessment: Tissues were subjected to histological analysis to assess collagen deposition and structural changes. Western blotting and immunohistochemistry were used to quantify the expression of key fibrotic and epithelial markers.[3]
Data Summary: In Vivo Results
Treatment with this compound led to a significant attenuation of the fibrotic process in the lungs of bleomycin-treated mice. The compound not only suppressed pro-fibrotic markers but also promoted the expression of epithelial markers, suggesting a potential role in preserving epithelial integrity.[3]
| Marker Type | Protein Marker | Effect of this compound in Bleomycin Model | Reference |
| Fibrotic | Collagen I | Significantly Suppressed | [3] |
| Fibrotic | α-SMA | Significantly Suppressed | [3] |
| Fibrotic | TGF-β1 | Significantly Suppressed | [3] |
| Epithelial | CK19 | Increased | [3] |
| Epithelial | Occludin | Increased | [3] |
| Epithelial | E-cadherin | Increased | [3] |
Conclusion and Future Directions
The preliminary studies on this compound provide compelling evidence for its anti-fibrotic properties in preclinical models of pulmonary fibrosis. By specifically inhibiting the Dvl PDZ domain, this compound effectively disrupts the Wnt/β-catenin signaling cascade, a key driver of the disease.[3] This leads to a reduction in myofibroblast differentiation, decreased deposition of collagen, and the preservation of epithelial cell markers.[3]
These findings collectively suggest that targeting the Dvl protein with inhibitors like this compound represents a viable and promising therapeutic strategy for pulmonary fibrosis and potentially other fibrotic diseases. Further research is warranted to explore the pharmacokinetics, safety profile, and long-term efficacy of this compound in more advanced preclinical models.
References
- 1. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transforming growth factor β regulates β-catenin expression in lung fibroblast through NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 7. meliordiscovery.com [meliordiscovery.com]
The Impact of NSC668036 on β-Catenin Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC668036 is a small molecule inhibitor that targets the canonical Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the effect of this compound on β-catenin, a pivotal downstream effector of the Wnt pathway. We will explore its mechanism of action, summarize the quantitative effects on β-catenin levels and subcellular localization, and provide detailed experimental protocols for researchers to investigate these effects.
Introduction to this compound and the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in both embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[2] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[3]
Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This inactivation is mediated by the recruitment of the scaffold protein Dishevelled (Dvl) to the plasma membrane.[3] Dvl, through its multiple protein-protein interaction domains, including the PDZ domain, is essential for transducing the Wnt signal.[3] Inhibition of the destruction complex leads to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival.[1]
This compound has been identified as a specific inhibitor of the Wnt/β-catenin pathway. It functions by binding to the PDZ domain of Dvl, thereby disrupting its interaction with key signaling partners and preventing the inactivation of the β-catenin destruction complex.[3] This leads to the continued degradation of β-catenin and a subsequent reduction in its downstream signaling activities.
Effect of this compound on β-Catenin Levels
To facilitate further research in this area, the following table structure is provided for researchers to populate with their own quantitative data obtained from Western blot analysis.
Table 1: Effect of this compound on Total β-Catenin Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Total β-Catenin (vs. Control) | p-value |
| e.g., HEK293T | ||||
| e.g., SW480 | ||||
| e.g., NIH/3T3 |
Table 2: Effect of this compound on Cytoplasmic and Nuclear β-Catenin Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Cytoplasmic β-Catenin | Fold Change in Nuclear β-Catenin | p-value (Cytoplasmic) | p-value (Nuclear) |
| e.g., HEK293T | ||||||
| e.g., SW480 | ||||||
| e.g., NIH/3T3 |
Effect of this compound on β-Catenin Localization
A key consequence of Wnt pathway activation is the translocation of β-catenin from the cytoplasm to the nucleus. By inhibiting the Wnt pathway, this compound is expected to decrease the nuclear accumulation of β-catenin. This can be visualized and quantified using immunofluorescence microscopy. While specific studies quantifying the change in nuclear-to-cytoplasmic fluorescence intensity ratio of β-catenin upon this compound treatment are not widely published, the proposed mechanism of action strongly supports such an outcome.
Researchers can utilize the following table to document their findings from immunofluorescence experiments.
Table 3: Quantification of β-Catenin Nuclear Localization by Immunofluorescence
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Nuclear/Cytoplasmic Fluorescence Intensity Ratio | Percentage of Cells with Nuclear β-Catenin | p-value |
| e.g., HEK293T | |||||
| e.g., SW480 | |||||
| e.g., NIH/3T3 |
Experimental Protocols
Western Blotting for β-Catenin Levels
This protocol outlines the steps for quantifying total, cytoplasmic, and nuclear β-catenin levels following this compound treatment.
4.1.1. Materials
-
Cell culture reagents
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit (for separating cytoplasmic and nuclear extracts)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Primary antibody: anti-GAPDH (for cytoplasmic loading control)
-
Primary antibody: anti-Lamin B1 or anti-Histone H3 (for nuclear loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.1.2. Procedure
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis (for total β-catenin): Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, transfer to a microfuge tube, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein lysate.
-
Subcellular Fractionation (for cytoplasmic and nuclear β-catenin): Follow the manufacturer's instructions for the subcellular fractionation kit to isolate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with loading control antibodies (GAPDH for cytoplasmic and total lysates, Lamin B1/Histone H3 for nuclear lysates).
-
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Normalize the β-catenin band intensity to the respective loading control.
Immunofluorescence for β-Catenin Localization
This protocol describes how to visualize and quantify the subcellular localization of β-catenin after this compound treatment.
4.2.1. Materials
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-β-catenin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Fluorescence microscope
4.2.2. Procedure
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with this compound or vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-β-catenin primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with a nuclear counterstain for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells using image analysis software. Calculate the nuclear-to-cytoplasmic fluorescence ratio.
-
Alternatively, count the percentage of cells exhibiting predominantly nuclear β-catenin staining in treated versus control groups.
-
Visualizing the Mechanism and Workflows
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for NSC668036 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a key component of the Wnt signaling pathway.[1][2][3] The Wnt pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, contributing to tumor initiation, growth, and metastasis.[4][5][6][7] By binding to the Dvl PDZ domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting downstream Wnt signaling.[1][2] This targeted inhibition makes this compound a valuable tool for investigating the role of Wnt signaling in cancer and a potential therapeutic candidate.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines, including cytotoxicity, apoptosis, and cell cycle analysis.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This binding event recruits the Dvl protein to the plasma membrane. Dvl, in turn, inhibits the "destruction complex," which is composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt activation and subsequent inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it acts as a transcriptional co-activator with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) to promote the expression of target genes involved in cell proliferation, survival, and differentiation.[7][8]
This compound exerts its inhibitory effect by binding to the PDZ domain of Dvl. This binding event likely prevents the recruitment of Dvl to the Fz receptor, thereby stabilizing the destruction complex and promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression and subsequent anti-cancer effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simulations of a specific inhibitor of the dishevelled PDZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Advances in Canonical Wnt/β-Catenin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note and Protocol: Analysis of β-catenin Protein Levels by Western Blot Following NSC668036 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in various diseases, notably cancer. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt signaling, this complex is inhibited, leading to β-catenin accumulation.
NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a crucial component upstream of the β-catenin destruction complex.[1][2] By inhibiting Dvl, this compound is expected to mimic the "off" state of the Wnt pathway, leading to the degradation of β-catenin and the suppression of its downstream target genes.[2] This application note provides a detailed protocol for treating cells with this compound and subsequently quantifying the changes in total β-catenin protein levels using Western blotting.
Experimental Overview
The following protocol outlines the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, and the subsequent analysis of β-catenin protein levels by Western blot. An illustrative workflow is provided below.
Figure 1. Experimental workflow for analyzing β-catenin levels after this compound treatment.
Detailed Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is generalized for adherent cancer cell lines with active Wnt/β-catenin signaling (e.g., SW480, HCT116). Optimization of cell seeding density and this compound concentration is recommended for different cell lines.
Materials:
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
For Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).
-
For Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 25 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Following treatment, proceed to cell lysis.
II. Preparation of Whole-Cell Lysates
Materials:
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blot Protocol for β-catenin
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient or 10% Tris-Glycine)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibody: Anti-β-catenin (e.g., rabbit monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
Tris-Buffered Saline with Tween-20 (TBS-T)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto the SDS-PAGE gel, including a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.[3]
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-β-catenin antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional) Strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation and Expected Results
Quantitative analysis of the Western blot bands can be performed using densitometry software (e.g., ImageJ). The intensity of the β-catenin band should be normalized to the corresponding loading control band. The following tables present illustrative data representing the expected dose-dependent and time-course effects of this compound on total β-catenin protein levels.
Note: The following data is illustrative and serves as an example of expected results based on the known mechanism of action of Wnt/β-catenin pathway inhibitors. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Illustrative Dose-Dependent Effect of this compound on β-catenin Levels
| This compound Conc. (µM) | Normalized β-catenin Level (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 5 | 0.62 | 38% |
| 10 | 0.45 | 55% |
| 25 | 0.28 | 72% |
| 50 | 0.15 | 85% |
Table 2: Illustrative Time-Course Effect of 25 µM this compound on β-catenin Levels
| Treatment Time (hours) | Normalized β-catenin Level (Arbitrary Units) | % Inhibition |
| 0 | 1.00 | 0% |
| 6 | 0.78 | 22% |
| 12 | 0.55 | 45% |
| 24 | 0.31 | 69% |
| 48 | 0.18 | 82% |
Signaling Pathway Visualization
The canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound are depicted in the following diagram.
Figure 2. Inhibition of Wnt/β-catenin pathway by this compound.
References
Application Notes and Protocols for NSC668036 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC668036 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by specifically binding to the PDZ domain of the Dishevelled (Dvl) protein, a key mediator in the Wnt signaling cascade. This interaction prevents the downstream signaling events that lead to the accumulation of β-catenin and the subsequent transcription of Wnt target genes. Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer and fibrotic disorders. Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound, particularly in the context of pulmonary fibrosis.
These application notes provide a detailed protocol for the in vivo administration of this compound to mice, based on published studies. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant mouse models of disease.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its biological effects by disrupting the interaction between the Frizzled receptor and the Dvl protein. In the canonical Wnt pathway, the binding of a Wnt ligand to its Frizzled receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the recruitment and activation of Dvl. Activated Dvl, in turn, inhibits the "destruction complex" (composed of Axin, APC, GSK3β, and CK1α), which is responsible for the phosphorylation and subsequent degradation of β-catenin. By binding to the PDZ domain of Dvl, this compound prevents the proper functioning of Dvl, leading to the continued activity of the destruction complex, degradation of β-catenin, and inhibition of Wnt target gene transcription.
Data Presentation
The following table summarizes the quantitative data for a typical in vivo study using this compound in a bleomycin-induced pulmonary fibrosis mouse model.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | C57BL/6 mice | [2][3] |
| Disease Induction | Single intratracheal instillation of bleomycin | [2][3] |
| Bleomycin Dosage | 1.5 - 5 mg/kg | [2][4] |
| This compound Dosage | 5 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (IP) injection (Proposed) | [5][6] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (Proposed) | N/A |
| Frequency of Dosing | Daily | [1] |
| Duration of Treatment | 14 days | [1] |
| Endpoint Analysis | Histology (Masson's Trichrome), Immunohistochemistry (α-SMA, Collagen I), Western Blot, RT-qPCR | [1] |
Experimental Protocols
Animal Model: Bleomycin-Induced Pulmonary Fibrosis
This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using a single intratracheal instillation of bleomycin.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile phosphate-buffered saline (PBS) or sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation platform and light source
-
24G catheter
Procedure:
-
Anesthetize the mouse using the chosen anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Position the mouse on the intubation platform.
-
Visualize the trachea and carefully insert the catheter into the trachea.
-
Instill a single dose of bleomycin (typically 1.5-3 mg/kg) in a volume of 50 µL of sterile saline.
-
Keep the mouse in a vertical position for a few seconds to ensure proper distribution of the solution in the lungs.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
House the mice in a clean, controlled environment with free access to food and water.
This compound Preparation and Administration
This protocol outlines the preparation and proposed intraperitoneal administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Insulin syringes with 28-30G needles
Preparation of this compound Formulation (for a 5 mg/kg dose in a 25g mouse):
-
Note: This is a proposed vehicle based on common practices for poorly soluble compounds. It is recommended to perform a small-scale solubility and stability test before preparing the bulk solution.
-
Calculate the required amount of this compound for the entire study.
-
For a single 25g mouse at 5 mg/kg, the dose is 0.125 mg. Assuming an injection volume of 100 µL, the required concentration is 1.25 mg/mL.
-
To prepare 1 mL of the formulation:
-
Dissolve 1.25 mg of this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex to mix.
-
Add 50 µL of Tween 80 and vortex to mix.
-
Add 450 µL of sterile saline and vortex until a clear solution is formed.
-
-
Prepare the vehicle control solution using the same components without this compound.
Administration Procedure (Intraperitoneal Injection):
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the this compound formulation or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating this compound in a bleomycin-induced pulmonary fibrosis model.
Toxicity and Safety Considerations
There is limited publicly available data on the formal toxicity of this compound in mice. In the study by Wang et al. (2015), no overt signs of toxicity were reported at the 5 mg/kg/day dose for 14 days. However, as with any experimental compound, it is crucial to monitor the animals daily for any signs of distress, including weight loss, changes in behavior, or altered appearance. If any adverse effects are observed, appropriate measures should be taken in accordance with institutional animal care and use committee (IACUC) guidelines. It is recommended to perform a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental conditions being used.
Disclaimer: This document provides a general guideline and should be adapted to specific experimental needs and in compliance with all applicable institutional and national regulations for animal research. Researchers are strongly encouraged to consult the primary literature and their institution's animal care and use committee for detailed and approved protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modeling pulmonary fibrosis through bleomycin delivered by osmotic minipump: a new histomorphometric method of evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Understanding of Pulmonary Fibrosis: Pathogenesis, Diagnosis, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Preparing NSC668036 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the Wnt signaling inhibitor, NSC668036, using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in various experimental settings.
Introduction to this compound
This compound is a peptide-mimetic compound that functions as an inhibitor of the Wnt signaling pathway.[1][2] It specifically targets the PDZ domain of the Dishevelled (Dvl) protein, a key scaffolding protein in the Wnt signaling cascade.[1][2] By binding to the Dvl PDZ domain, this compound disrupts its interaction with partners like Frizzled receptors, thereby inhibiting downstream signaling.[2] This inhibitory action has been shown to suppress the proliferation and migration of fibroblasts and reduce the severity of pulmonary fibrosis in mouse models.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆N₂O₉ | [2] |
| Molecular Weight | 460.5 g/mol | [2] |
| CAS Number | 144678-63-7 | [2] |
| Solubility in DMSO | 25 mg/mL | [2] |
| Appearance | Powder | |
| Storage (Powder) | Store at -20°C for up to 3 years | [4] |
| Storage (DMSO Stock) | Store at -80°C for up to 6 months | [4] |
| Store at -20°C for up to 1 month | [4] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Ensure your workspace is clean and sterile, especially if the stock solution will be used in cell culture experiments.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For preparing a 10 mM stock solution, you will need to calculate the required mass.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 460.5 g/mol = 4.605 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound powder.
-
Gently vortex the solution until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4]
-
Safety Precautions:
-
Always wear appropriate PPE when handling this compound and DMSO.
-
DMSO is a powerful solvent that can penetrate the skin, potentially carrying dissolved substances with it. Handle with care.
-
Work in a well-ventilated area or a chemical fume hood.
Visualization of this compound Mechanism of Action
The following diagrams illustrate the canonical Wnt signaling pathway and the workflow for preparing this compound stock solutions.
Caption: Inhibition of Wnt signaling by this compound.
References
Application Notes and Protocols: NSC668036 for the Inhibition of Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC668036 is a small molecule inhibitor that targets the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of the Dishevelled (Dvl) protein.[1] Dvl is a critical scaffold protein in the Wnt signaling pathway. By binding to the Dvl PDZ domain, this compound effectively disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting downstream signaling. This inhibition has been shown to impact cellular processes such as proliferation and, notably, cell migration. These application notes provide a summary of the effective concentration of this compound for inhibiting cell migration, detailed protocols for relevant assays, and a visualization of the underlying signaling pathway.
Data Presentation: Effective Concentration of this compound
This compound has been demonstrated to inhibit the migration of fibroblasts. The effective concentration for this inhibition has been reported to be greater than 10 μM. At these concentrations, this compound not only restrains basal cell migration but also blocks the migratory effects induced by transforming growth factor-beta (TGF-β).[2][3]
Below is a summary of the available quantitative data on the effective concentration of this compound for inhibiting cell migration.
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Cell Migration | Reference |
| NIH/3T3 Fibroblasts | Scratch Assay | >10 μM | Inhibition of cell migration and blockage of TGF-β accelerated migration. | [2] |
| NIH/3T3 Fibroblasts | Not specified | Not specified | Abolished TGF-β1-induced migration. | [3] |
Signaling Pathway
This compound inhibits cell migration by targeting the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathway. This pathway is crucial for establishing cell polarity and coordinating cell movements. The inhibitor acts by binding to the PDZ domain of the Dvl protein, preventing its interaction with the Frizzled receptor. This disruption blocks the downstream activation of small GTPases like RhoA and Rac1, which are essential for the cytoskeletal rearrangements required for cell migration.
Caption: Wnt/PCP signaling pathway inhibition by this compound.
Experimental Protocols
Two common in vitro methods to assess cell migration are the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Wound Healing (Scratch) Assay
This method is used to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.
References
Application Notes and Protocols for NSC668036 in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems, including spheroids and organoids, are increasingly recognized for their physiological relevance in modeling complex biological processes and diseases such as cancer. These models better recapitulate the in vivo microenvironment, cell-cell interactions, and signaling pathways compared to traditional 2D monolayer cultures.[1][2][3] One such critical pathway often dysregulated in cancer is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation, differentiation, and stemness.[4][5][6]
NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a key scaffolding protein in the Wnt signaling pathway.[7][8][9][10] By binding to the Dvl PDZ domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting Wnt signal transduction.[8][9] This inhibition leads to a suppression of β-catenin-driven gene transcription.[7] While the effects of this compound have been investigated in 2D cell cultures and in vivo models for conditions like pulmonary fibrosis, its application in 3D cell culture and organoid models is an emerging area of research.[7][11]
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture and organoid systems. The protocols outlined below are foundational and may require optimization for specific cell types and experimental conditions.
Mechanism of Action: this compound in Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor LRP5/6. This interaction recruits the Dvl protein to the plasma membrane. Dvl, through its various domains, inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which would otherwise phosphorylate β-catenin, targeting it for proteasomal degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[12][13]
This compound specifically binds to the PDZ domain of Dvl, a crucial interaction for transducing the Wnt signal from the Fz receptor.[5][8][9] By occupying this domain, this compound prevents the recruitment of Dvl to the Fz receptor, thereby maintaining the activity of the destruction complex and promoting the degradation of β-catenin. This leads to the downregulation of Wnt target gene expression.
Figure 1. Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data
Currently, there is a lack of published quantitative data, such as IC50 values, for this compound specifically in 3D cell culture and organoid models. The table below presents available data from 2D cell culture and other models to serve as a reference for designing experiments in 3D systems. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific 3D model.
| Parameter | Cell Line/Model | Value | Reference |
| Binding Affinity (Kd) | Mouse Dvl1 PDZ domain | 240 µM | [11] |
| Inhibition of Proliferation | NIH/3T3 fibroblasts | > 10 µM | [11] |
| In vivo dosage | Bleomycin-induced pulmonary fibrosis mouse model | 5 mg/kg per day | [11] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in 3D spheroid and organoid models.
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., colon, breast, lung)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Prepare a single-cell suspension at a concentration of 1 x 104 to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to perform a dose-response curve (e.g., 1 µM to 100 µM). Include a DMSO vehicle control.
-
Once spheroids have formed and reached a desired size (e.g., 300-500 µm in diameter), carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the treated spheroids for the desired experimental duration (e.g., 48, 72, or 96 hours).
-
Figure 2. Experimental workflow for spheroid formation and this compound treatment.
Protocol 2: Cell Viability Assessment in Spheroids
This protocol details how to measure the viability of spheroids treated with this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Western Blot Analysis of β-catenin in Spheroids
This protocol is for assessing the levels of total and active (non-phosphorylated) β-catenin in spheroids following this compound treatment.
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Collect spheroids from each treatment condition into microcentrifuge tubes.
-
Wash the spheroids twice with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (GAPDH).
-
Protocol 4: Immunofluorescence Staining of Dvl in Organoids
This protocol describes the whole-mount immunofluorescence staining of organoids to visualize the localization of Dvl after this compound treatment.
Materials:
-
Treated organoids embedded in Matrigel
-
Cold PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA, 0.2% Triton X-100 in PBS)
-
Primary antibody (anti-Dvl)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation:
-
Carefully remove the culture medium from the organoids.
-
Fix the organoids in 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS for 15 minutes each.
-
-
Permeabilization:
-
Permeabilize the organoids with permeabilization buffer for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in blocking buffer for 2 hours at room temperature.
-
-
Antibody Staining:
-
Incubate the organoids with the primary anti-Dvl antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with wash buffer (0.1% Triton X-100 in PBS) for 30 minutes each.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with wash buffer for 30 minutes each, protected from light.
-
-
Imaging:
-
Mount the stained organoids on a slide with mounting medium.
-
Image the organoids using a confocal microscope.
-
References
- 1. corning.com [corning.com]
- 2. The production of 3D tumor spheroids for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 3D Cell Culture Model Identifies Wnt/ β-Catenin Mediated Inhibition of p53 as a Critical Step during Human Hepatocyte Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a specific inhibitor of the dishevelled PDZ domain [pubmed.ncbi.nlm.nih.gov]
- 9. NSC 668036 | Dvl1-PDZ inhibitor | Probechem Biochemicals [probechem.com]
- 10. Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Cleavage of E-cadherin and β-catenin by calpain affects Wnt signaling and spheroid formation in suspension cultures of human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition with NSC668036
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with increased migratory and invasive potential. A key signaling pathway that governs EMT is the canonical Wnt/β-catenin pathway. Aberrant activation of this pathway is a hallmark of many cancers and is closely associated with the induction of EMT.
NSC668036 is a small molecule inhibitor that specifically targets the PDZ domain of the Dishevelled (Dvl) protein, a critical scaffolding protein in the Wnt signaling cascade.[1] By binding to the Dvl-PDZ domain, this compound prevents the interaction between Dvl and the Frizzled receptor, thereby inhibiting the downstream signaling events that lead to the stabilization and nuclear translocation of β-catenin.[1] This targeted inhibition makes this compound a valuable tool for studying the role of the Wnt/β-catenin pathway in EMT and for exploring its potential as a therapeutic agent to reverse the mesenchymal phenotype and suppress cancer cell migration and invasion.
These application notes provide a comprehensive guide for utilizing this compound to study EMT in a research setting. Detailed protocols for key experiments are provided, along with data presentation tables and visual diagrams of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key markers and processes associated with EMT. The data presented here is a representative compilation based on the known mechanism of action of this compound and typical results observed in EMT studies. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Effect of this compound on EMT Marker Expression (Western Blot Analysis)
| Treatment | This compound (µM) | E-cadherin (Relative Expression) | N-cadherin (Relative Expression) | Vimentin (Relative Expression) |
| Control (TGF-β1) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1* |
| This compound | 5 | 2.1 ± 0.3 | 0.4 ± 0.05 | 0.3 ± 0.05** |
| This compound | 10 | 2.8 ± 0.4 | 0.2 ± 0.03 | 0.15 ± 0.02*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SD from three independent experiments. Cells were pre-treated with this compound for 2 hours before stimulation with TGF-β1 (10 ng/mL) for 48 hours.
Table 2: Effect of this compound on EMT Transcription Factor Expression (qRT-PCR Analysis)
| Treatment | This compound (µM) | Snail (Relative mRNA Level) | Slug (Relative mRNA Level) | Twist (Relative mRNA Level) |
| Control (TGF-β1) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.8 ± 0.1 | 0.75 ± 0.08 | 0.85 ± 0.1 |
| This compound | 5 | 0.5 ± 0.06 | 0.45 ± 0.05 | 0.6 ± 0.07 |
| This compound | 10 | 0.25 ± 0.03 | 0.2 ± 0.02 | 0.3 ± 0.04** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SD from three independent experiments. Cells were pre-treated with this compound for 2 hours before stimulation with TGF-β1 (10 ng/mL) for 24 hours.
Table 3: Effect of this compound on Cell Migration (Transwell Assay)
| Treatment | This compound (µM) | Migrated Cells (per field) | Inhibition of Migration (%) |
| Control (TGF-β1) | 0 | 250 ± 20 | 0 |
| This compound | 1 | 175 ± 15* | 30 |
| This compound | 5 | 100 ± 10** | 60 |
| This compound | 10 | 50 ± 8*** | 80 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SD from three independent experiments. Cells were treated with this compound and allowed to migrate for 24 hours.
Table 4: Effect of this compound on TCF/LEF Reporter Activity
| Treatment | This compound (µM) | Relative Luciferase Activity | Inhibition of TCF/LEF Activity (%) |
| Control (Wnt3a) | 0 | 10.0 ± 1.2 | 0 |
| This compound | 1 | 6.5 ± 0.8* | 35 |
| This compound | 5 | 3.0 ± 0.5** | 70 |
| This compound | 10 | 1.5 ± 0.3*** | 85 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SD from three independent experiments. Cells were co-transfected with a TCF/LEF luciferase reporter and a Renilla control vector and then treated with Wnt3a conditioned media and this compound for 24 hours.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for studying EMT with this compound.
Experimental Protocols
1. Cell Culture and EMT Induction
-
Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), or MDCK (Madin-Darby canine kidney) cells are commonly used for EMT studies.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
EMT Induction: To induce EMT, seed cells at a density of 2 x 10⁵ cells/well in a 6-well plate. After 24 hours, replace the medium with a low-serum medium (0.5-2% FBS) containing an EMT-inducing agent, such as recombinant human TGF-β1 (10 ng/mL).
2. This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Concentrations: Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Treatment Protocol: Pre-treat the cells with the desired concentrations of this compound for 2 hours before adding the EMT-inducing agent. A DMSO-treated control should be included.
3. Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ).
4. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and specific primers for Snail, Slug, Twist, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
5. Immunofluorescence Staining
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound and/or an EMT inducer as described above.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with the primary antibody against E-cadherin overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
6. Transwell Migration Assay
-
Cell Preparation: After treatment, detach the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of a Transwell plate (8 µm pore size). Add 100 µL of the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet. Count the number of migrated cells in several random fields under a microscope.
7. Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch and Treatment: Create a scratch in the monolayer using a sterile pipette tip. Wash with PBS to remove detached cells and replace with a fresh medium containing the desired concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
8. TCF/LEF Reporter Assay
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium (or another Wnt agonist) and the desired concentrations of this compound.
-
Luciferase Assay: After 24-48 hours of treatment, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF transcriptional activity.
Conclusion
This compound serves as a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, making it an invaluable tool for dissecting the molecular mechanisms of EMT. The protocols and guidelines provided in these application notes offer a robust framework for researchers to investigate the effects of this compound on EMT-related processes, from changes in gene and protein expression to alterations in cell migration and invasion. By employing these methodologies, scientists can further elucidate the critical role of Wnt signaling in cancer progression and explore the therapeutic potential of targeting this pathway to combat metastasis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NSC668036 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC668036 in in vitro experiments. Our aim is to help you optimize your experimental conditions and overcome common challenges.
Important Note on Mechanism of Action: Initial reports may have suggested multiple targets for this compound. However, the current scientific consensus, based on available research, identifies this compound as a potent inhibitor of the Wnt/β-catenin signaling pathway. It functions by specifically targeting the PDZ domain of the Dishevelled (Dvl) protein, thereby disrupting its interaction with the Frizzled (Fz) receptor.[1][2] There is currently no substantial evidence to support its role as a direct dual inhibitor of Cdc25 and STAT3. This guide will therefore focus on its application as a Wnt signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the canonical Wnt signaling pathway. It binds to the PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domain of the Dishevelled (Dvl) protein.[1][2] This binding event prevents the interaction between Dvl and the Frizzled (Fz) receptor, a critical step in the activation of the Wnt/β-catenin cascade. By disrupting this interaction, this compound prevents the stabilization and nuclear translocation of β-catenin, leading to the downregulation of Wnt target gene expression.
Q2: Is this compound an inhibitor of Cdc25 or STAT3?
A2: Based on current scientific literature, this compound is not characterized as a direct inhibitor of either Cdc25 or STAT3. Its well-established role is the inhibition of the Wnt signaling pathway through targeting the Dvl-PDZ domain.[1][2] Researchers investigating Cdc25 or STAT3 inhibition should consider using inhibitors specifically validated for those targets.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability.[3] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. As a starting point, a broad concentration range from 1 µM to 50 µM is often used for initial dose-response experiments. In NIH/3T3 fibroblasts, concentrations greater than 10 µM have been shown to inhibit proliferation and migration.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro applications. It is important to note that IC50 values can be highly dependent on the cell line, assay type, and experimental conditions.
| Parameter | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| Inhibition of Proliferation | NIH/3T3 fibroblasts | Cell Counting | > 10 µM | [1] |
| Inhibition of Migration | NIH/3T3 fibroblasts | Scratch Assay | > 10 µM | [1] |
| Inhibition of β-catenin-driven gene transcription | Fibroblasts | Reporter Assay | Not specified | [4] |
| Kd (Binding Affinity) | Mouse Dvl1 PDZ domain | Biochemical Assay | 240 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot for β-catenin
This protocol outlines the steps to analyze the levels of β-catenin, a key downstream effector of the Wnt pathway, following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin (e.g., rabbit monoclonal anti-β-catenin)[7]
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody[7]
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating your cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7] Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. A decrease in the β-catenin band intensity is expected with effective this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity | - Incorrect concentration: The concentration of this compound may be too low for the specific cell line. - Compound degradation: The compound may have degraded due to improper storage or handling. - Cell line insensitivity: The cell line may not have an active Wnt signaling pathway. | - Perform a dose-response experiment with a wider and higher concentration range. - Ensure the compound is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. - Confirm the expression of key Wnt pathway components (e.g., Fz, Dvl, β-catenin) in your cell line. |
| Precipitation of the compound in culture medium | - Poor solubility: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium. - High DMSO concentration: A high concentration of DMSO in the final dilution can sometimes cause precipitation when added to the aqueous medium. | - Ensure the final DMSO concentration is as low as possible (ideally <0.1%). - Prepare the final dilutions in pre-warmed culture medium and mix thoroughly before adding to the cells. - Visually inspect the wells for any precipitate after adding the compound. |
| High background in Western blot | - Insufficient blocking: The membrane was not blocked adequately. - Antibody concentration too high: The primary or secondary antibody concentration is too high. - Inadequate washing: Insufficient washing steps to remove unbound antibodies. | - Increase the blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk). - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the number and duration of the washing steps with TBST. |
| Inconsistent results between experiments | - Variability in cell passage number: Cells at different passage numbers can have different sensitivities. - Inconsistent incubation times: Variations in treatment or assay incubation times. - Pipetting errors: Inaccurate pipetting when preparing dilutions or adding reagents. | - Use cells within a consistent and narrow range of passage numbers for all experiments. - Strictly adhere to the same incubation times for all related experiments. - Ensure pipettes are calibrated and use proper pipetting techniques. |
| Potential off-target effects | - High compound concentration: At high concentrations, small molecule inhibitors may bind to unintended targets.[9] | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - Consider using a secondary, structurally different Wnt pathway inhibitor to confirm that the observed phenotype is due to on-target effects. - If unexpected cellular responses are observed, consider investigating potential off-target interactions. |
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
NSC668036 solubility and stability in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NSC668036 in cell culture medium. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as DMSO or ethanol. This stock solution can then be diluted into your cell culture medium to the desired final concentration immediately before use.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%.
Q3: How should I store the this compound stock solution?
A3: Store the stock solution at -20°C. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is this compound soluble in aqueous solutions like PBS?
A4: this compound has low solubility in aqueous media. Direct dissolution in buffers like PBS may be difficult and is generally not recommended for achieving high concentrations.
Q5: How stable is this compound in cell culture medium?
A5: While specific quantitative stability data for this compound in various cell culture media at 37°C is not extensively documented in publicly available literature, it is best practice to prepare fresh dilutions of the compound in your medium for each experiment. The stability can be influenced by factors such as the composition of the medium, pH, and the presence of serum. For long-term experiments, it is advisable to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture medium after adding this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Decrease the final concentration of this compound. Ensure the stock solution is adequately vortexed before dilution. When diluting, add the this compound stock solution to the medium while gently vortexing the medium to ensure rapid and even distribution. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution or in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. Perform a stability test to determine the degradation rate under your experimental conditions. |
| High levels of cell death not related to the expected biological activity. | Cytotoxicity due to high concentrations of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments to assess solvent toxicity. |
| Low or no observable effect of this compound. | The compound may not be active due to improper storage or handling. The concentration used may be too low. | Use a fresh aliquot of the stock solution. Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 46.05 | 100 |
| Ethanol | 46.05 | 100 |
| DMF | 33 | 71.66 |
| Ethanol:PBS (pH 7.2) (1:4) | 0.20 | 0.43 |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (460.52 g/mol ), calculate the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
General Protocol for Assessing this compound Stability in Cell Culture Medium
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO).
-
Aliquot the prepared solutions into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each condition.
-
Immediately analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound on the Dishevelled (Dvl) protein.
Caption: Experimental workflow for assessing the solubility and stability of this compound in cell culture.
Troubleshooting inconsistent results with NSC668036
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when working with NSC668036.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein.[1][2] By binding to this domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) receptor, which is a critical step in the activation of the canonical Wnt/β-catenin signaling pathway.[3][4] This inhibition leads to the destabilization of β-catenin and a reduction in the transcription of Wnt target genes.[5]
Q2: What are the common research applications for this compound?
This compound is frequently used in studies investigating the role of the Wnt signaling pathway in various biological processes and diseases. Key application areas include:
-
Cancer Research: To probe the effects of Wnt signaling inhibition on cancer cell proliferation, migration, and stem cell maintenance.[3][6]
-
Fibrosis Research: To study the role of Wnt signaling in fibroblast differentiation and the deposition of extracellular matrix.[5][7]
-
Developmental Biology: To explore the function of Wnt signaling during embryonic development.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
| Recommended Solvents | DMSO (up to 25-100 mM), Ethanol (up to 33-100 mM), DMF (up to 33 mg/ml)[1] |
| Aqueous Solubility | Poor. For aqueous buffers like PBS, the solubility is significantly lower (e.g., ~0.20 mg/ml in Ethanol:PBS (1:4))[1] |
Note: For cell-based assays, it is critical to prepare fresh dilutions from a concentrated stock solution to avoid precipitation.
Troubleshooting Inconsistent Experimental Results
Problem 1: I am observing high variability in my cell-based assay results.
High variability between replicate wells or experiments can stem from several factors related to compound handling and the experimental setup.
Possible Causes and Solutions:
-
Compound Precipitation: this compound has low aqueous solubility.[1] Preparing working dilutions directly in aqueous media can lead to precipitation and inconsistent effective concentrations.
-
Solution: Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] For your experiment, perform serial dilutions in the same solvent before making the final dilution into your cell culture medium. Ensure the final concentration of the organic solvent is consistent across all conditions and is non-toxic to your cells (typically <0.5% DMSO).
-
-
Inconsistent Cell Seeding: Uneven cell density across your plate will lead to variable responses.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate.
-
-
Cell Line Specific Effects: The cellular context, including the basal level of Wnt pathway activation and the expression of relevant receptors and signaling components, can significantly influence the response to this compound.
-
Solution: Characterize the Wnt signaling status of your cell line. Consider using a positive control (e.g., Wnt3a conditioned media) to stimulate the pathway and a negative control (e.g., a known inactive compound) to establish a clear experimental window.
-
Problem 2: I am not observing the expected inhibitory effect on Wnt signaling.
If this compound is not producing the anticipated downstream effects, such as reduced β-catenin levels or decreased expression of Wnt target genes (e.g., Axin2, c-Myc), consider the following:
Possible Causes and Solutions:
-
Sub-optimal Compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Concentrations used in the literature often range from 10 µM to higher, depending on the context.[1]
-
-
Assay Timing: The kinetics of Wnt signaling inhibition can vary. The timing of your endpoint measurement may be too early or too late to capture the desired effect.
-
Solution: Conduct a time-course experiment to identify the optimal duration of treatment for your specific assay (e.g., measuring β-catenin levels at 4, 8, 12, and 24 hours post-treatment).
-
-
Wnt Pathway Activation Method: The method used to activate the Wnt pathway can influence the efficacy of the inhibitor.
-
Solution: If you are relying on endogenous Wnt signaling, the basal activity may be too low. Consider stimulating the pathway with recombinant Wnt ligands or by using cell lines with known activating mutations in the Wnt pathway (e.g., APC mutations in some colorectal cancer lines).[8]
-
Problem 3: I am concerned about potential off-target effects.
While this compound is designed to be a specific inhibitor of the Dvl-PDZ interaction, like many small molecules, it may have off-target effects, especially at higher concentrations.[9][10]
Possible Causes and Solutions:
-
High Compound Concentration: Off-target effects are more likely at higher concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. This minimizes the risk of engaging unintended targets.[11]
-
-
Lack of Specificity Controls: Phenotypic changes observed upon treatment could be due to mechanisms other than Wnt pathway inhibition.
-
Solution:
-
Use a Rescue Experiment: If possible, try to rescue the phenotype by activating the Wnt pathway downstream of Dvl (e.g., by overexpressing a stabilized form of β-catenin).
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings with another Wnt pathway inhibitor that has a different mechanism of action (e.g., an inhibitor of the β-catenin/TCF interaction like ICG-001).[3]
-
Employ a Negative Control Compound: Use a molecule with a similar chemical structure to this compound but is known to be inactive against the Dvl-PDZ domain.
-
-
Experimental Protocols & Workflows
Protocol: Western Blot for β-catenin Levels
This protocol outlines a standard western blot procedure to assess the effect of this compound on β-catenin protein levels.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a vehicle control (e.g., 0.1% DMSO) and varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Workflow for Troubleshooting Inconsistent Results
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. off-target effect | Nodes Bio Glossary [nodes.bio]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize NSC668036 off-target activity
Welcome to the technical support center for NSC668036. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common issues encountered during experimentation, with a focus on minimizing potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a small molecule inhibitor that targets the PDZ domain of Dishevelled (Dvl) proteins.[1][2] Dvl is a key component of the Wnt signaling pathway, and by binding to its PDZ domain, this compound disrupts the interaction between Dvl and the Wnt receptor Frizzled (Fz), thereby inhibiting downstream Wnt signaling.[1][2]
Q2: What are the known on-target effects of this compound?
A: The primary on-target effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway.[3] In experimental settings, this has been shown to result in the suppression of β-catenin-driven gene transcription.[3] In cellular assays, it has been observed to inhibit the proliferation and migration of fibroblasts.[3]
Q3: What are the known off-target effects of this compound?
A: Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. While it was identified as a Dvl PDZ domain inhibitor through virtual screening, extensive screening against a broad panel of other proteins (e.g., kinases, other PDZ domain-containing proteins) has not been widely published. One study using isothermal titration calorimetry (ITC) indicated that this compound did not exhibit high-affinity binding to the Dvl-3 PDZ domain in their specific assay conditions, which contrasts with other findings.[4] Researchers should, therefore, exercise caution and are encouraged to perform their own selectivity assessments.
Q4: What is a suitable starting concentration for in vitro experiments?
A: The effective concentration of this compound can vary depending on the cell type and assay conditions. A dissociation constant (Kd) of 240 μM has been reported for the interaction with the mouse Dvl1 PDZ domain. In cell-based assays, effects on fibroblast proliferation and migration have been observed at concentrations greater than 10 μM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments with this compound.
Issue 1: High cytotoxicity or unexpected phenotypes observed at effective concentrations.
-
Possible Cause: This could be due to off-target effects of this compound, especially at higher concentrations.
-
Troubleshooting Workflow:
-
Diagram: Troubleshooting High Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Issue 2: Inconsistent or no inhibition of Wnt signaling.
-
Possible Cause: This could be due to issues with compound stability, cell line responsiveness, or assay conditions.
-
Troubleshooting Workflow:
-
Diagram: Troubleshooting Lack of Wnt Inhibition
Caption: Troubleshooting workflow for lack of expected Wnt inhibition.
-
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 240 μM | Mouse Dvl1 PDZ domain | |
| Effective Concentration | > 10 μM | Inhibition of NIH/3T3 fibroblast proliferation and migration | |
| In Vivo Dosage | 5 mg/kg per day | Reduction of pulmonary fibrosis in a mouse model |
Experimental Protocols
1. Wnt/β-catenin Reporter Assay (Luciferase-Based)
This protocol is a general guideline for assessing the effect of this compound on Wnt/β-catenin signaling using a TCF/LEF-responsive luciferase reporter.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) to the wells. Include a non-stimulated control.
-
-
Luciferase Assay:
-
After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated, stimulated control.
-
Diagram: Wnt Reporter Assay Workflow
Caption: Workflow for a dual-luciferase Wnt reporter assay.
2. In Vitro Dvl PDZ Domain Binding Assay (Fluorescence Polarization)
This protocol provides a method to quantify the binding of this compound to the Dvl PDZ domain.
-
Reagents and Materials:
-
Purified recombinant Dvl PDZ domain protein.
-
A fluorescently labeled peptide known to bind the Dvl PDZ domain (e.g., a fluorescein-labeled peptide derived from a Dvl binding partner).
-
This compound.
-
Binding buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a black microplate, add a fixed concentration of the fluorescently labeled peptide and the purified Dvl PDZ domain.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which can then be used to calculate the Ki.
-
Signaling Pathway Diagram
Wnt/β-catenin Signaling Pathway and the Action of this compound
The canonical Wnt signaling pathway is crucial for various cellular processes. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor Frizzled (Fz) and co-receptor LRP5/6, Dishevelled (Dvl) is recruited. Dvl, through its PDZ domain, interacts with Fz. This leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound inhibits the interaction between the Fz receptor and the Dvl PDZ domain.
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. Virtual Ligand Screening Combined with NMR to identify Dvl PDZ domain inhibitors targeting the Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
Technical Support Center: Interpreting Unexpected Phenotypes with NSC668036 Treatment
Welcome to the technical support center for researchers utilizing NSC668036. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. This compound is a valuable tool for studying the Wnt signaling pathway by inhibiting the PDZ domain of the Dishevelled (Dvl) protein. However, its impact can sometimes extend beyond the canonical Wnt/β-catenin cascade, leading to unforeseen phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the PDZ domain of the Dishevelled (Dvl) protein.[1] The Dvl protein is a crucial cytoplasmic component of the Wnt signaling pathway. By binding to the PDZ domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) family of Wnt receptors. This disruption prevents the transduction of the Wnt signal, leading to the inhibition of downstream pathway activation, including the canonical β-catenin pathway.
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Published studies have reported varying effective concentrations. For example, in NIH/3T3 fibroblasts, concentrations greater than 10 μM have been shown to inhibit proliferation.
Q3: I'm observing changes in cell shape and adhesion after this compound treatment. Is this an expected outcome?
A3: While often unexpected, changes in cell morphology and adhesion can be a consequence of this compound treatment. The Dvl protein is not only a key player in the canonical Wnt/β-catenin pathway but is also integral to the non-canonical Wnt/Planar Cell Polarity (PCP) pathway.[2][3][4] The PCP pathway is critical for establishing cell polarity and regulating the actin cytoskeleton.[2][3][5] By inhibiting the Dvl-PDZ domain, this compound can interfere with PCP signaling, leading to alterations in cytoskeletal organization, which can manifest as changes in cell shape, spreading, and adhesion to the substrate.
Q4: My cells are showing decreased migration in a scratch-wound assay, but I don't see a significant change in β-catenin levels. Why could this be?
A4: This is a plausible scenario and highlights the multifaceted role of Dvl. Cell migration is a complex process that involves cytoskeletal rearrangements, which are heavily influenced by the Wnt/PCP pathway.[4][5] this compound's inhibition of the Dvl-PDZ domain can disrupt PCP signaling and its regulation of small GTPases like RhoA and Rac, which are master regulators of the actin cytoskeleton.[3][4] Therefore, you can observe an inhibition of cell migration due to cytoskeletal effects, even with minimal or delayed changes in the levels of nuclear β-catenin, which is the hallmark of the canonical pathway.
Q5: Can this compound treatment lead to cytotoxicity?
A5: High concentrations of this compound may induce cytotoxicity in some cell lines. It is essential to distinguish between a specific inhibitory effect on a signaling pathway and general toxicity. We recommend performing a cell viability assay, such as the MTT or Trypan Blue exclusion assay, in parallel with your functional assays to determine the cytotoxic threshold of this compound for your specific cell line.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect on Wnt signaling readout (e.g., β-catenin levels, TCF/LEF reporter activity) | 1. Insufficient concentration of this compound. 2. Poor solubility or degradation of the compound. 3. Cell line is not responsive to Wnt pathway modulation at the Dvl level. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 1-50 µM). 2. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and prepare fresh solutions for each experiment. 3. Confirm that your cell line has an active Wnt pathway and expresses the necessary components (Frizzled receptors, Dvl). Consider using a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor). |
| High levels of cell death observed at concentrations expected to be effective. | 1. This compound is cytotoxic at the tested concentrations in your cell line. 2. Solvent (e.g., DMSO) concentration is too high. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the IC50 for cytotoxicity. Use concentrations below the toxic threshold for your experiments. 2. Ensure the final concentration of the solvent in your culture media is non-toxic (typically <0.1% for DMSO). |
| Unexpected changes in cell morphology (e.g., rounding, detachment, altered spreading). | 1. Off-target effects on the cytoskeleton via inhibition of the Wnt/PCP pathway. 2. General cellular stress or toxicity. | 1. Investigate markers of the Wnt/PCP pathway (e.g., phosphorylation of JNK). Analyze cytoskeletal organization using phalloidin staining for F-actin. 2. Correlate morphological changes with cell viability data to rule out toxicity. |
| Variability in results between experiments. | 1. Inconsistent cell confluency at the time of treatment. 2. Inconsistent scratching technique in migration assays. 3. Degradation of this compound stock solution. | 1. Standardize cell seeding density and treatment time to ensure consistent confluency. 2. Use a consistent tool and pressure for creating the scratch in wound healing assays. Utilize image analysis software for objective quantification. 3. Aliquot and store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes representative effective concentrations of this compound from the literature. It is important to note that these values are context-dependent and should be used as a starting point for your own optimization.
| Cell Line | Assay | Effective Concentration | Observed Effect |
| NIH/3T3 Fibroblasts | Proliferation Assay | > 10 µM | Inhibition of cell proliferation |
| NIH/3T3 Fibroblasts | Scratch-Wound Assay | > 10 µM | Inhibition of cell migration |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[6]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Cell Migration Assessment using Scratch-Wound Assay
This protocol provides a method to assess the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[7]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[7]
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: Non-canonical Wnt/Planar Cell Polarity (PCP) pathway and the inhibitory effect of this compound.
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dishevelled - Wikipedia [en.wikipedia.org]
- 4. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering the impacts of modulating the Wnt-planar cell polarity (PCP) pathway on alveolar repair [frontiersin.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
Negative and positive controls for NSC668036 experiments
Welcome to the technical support center for NSC668036, a valuable tool for researchers investigating the Wnt signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein.[1][2] Dvl is a critical scaffolding protein in the Wnt signaling pathway. By binding to the Dvl PDZ domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting the transduction of the Wnt signal downstream.[1] This ultimately leads to the suppression of β-catenin-driven gene transcription.
Q2: What are appropriate positive controls for my this compound experiment?
A2: To ensure that the Wnt signaling pathway is active and can be inhibited in your experimental system, it is crucial to use a positive control that activates the pathway. Recommended positive controls include:
-
Wnt3a: A canonical Wnt ligand that activates the pathway at the receptor level.[3][4]
-
Lithium Chloride (LiCl): An inhibitor of Glycogen Synthase Kinase 3β (GSK3β), which leads to the stabilization and accumulation of β-catenin.[5]
-
CHIR99021: A more specific inhibitor of GSK3β that robustly activates the Wnt pathway.[3][6]
Q3: What should I use as a negative control for this compound?
A3: A proper negative control is essential to demonstrate that the observed effects are specific to the inhibitory action of this compound. Ideal negative controls include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration.
-
Inactive Structural Analog: While a specific, commercially available inactive analog of this compound is not well-documented in the literature, a structurally similar compound that has been shown to have no effect on the Dvl-PDZ interaction would be ideal. In the absence of a known inactive analog, it is crucial to perform dose-response experiments and use the lowest effective concentration of this compound to minimize potential off-target effects.
Q4: How can I measure the activity of the Wnt signaling pathway?
A4: Several methods can be used to assess Wnt pathway activity:
-
TOP/FOPFLASH Luciferase Reporter Assay: This is a widely used method where cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPFLASH).[4][7][8] A control plasmid with mutated binding sites (FOPFLASH) is used as a negative control.
-
Western Blotting for β-catenin: Activation of the Wnt pathway leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.[9][10][11] Western blotting can be used to measure the levels of total and active (non-phosphorylated) β-catenin in cytoplasmic and nuclear fractions.[8]
-
qRT-PCR for Wnt Target Genes: The expression of Wnt target genes, such as Axin2, c-myc, and Cyclin D1, can be quantified by qRT-PCR.
-
Immunofluorescence: This technique can be used to visualize the subcellular localization of β-catenin, with nuclear accumulation indicating pathway activation.
Troubleshooting Guides
Issue 1: No inhibition of Wnt signaling observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure proper storage of this compound (typically at -20°C). Prepare fresh stock solutions. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental conditions. Concentrations in the range of 10-50 µM have been reported to be effective.[1] |
| Cell Line Insensitivity | Confirm that your cell line has an active Wnt signaling pathway. Use a positive control (e.g., Wnt3a) to verify that the pathway can be stimulated. Some cell lines may have mutations downstream of Dvl that render them insensitive to this compound. |
| Incorrect Experimental Timing | Optimize the incubation time with this compound. The effect of the inhibitor may be time-dependent. |
Issue 2: High background signal in the TOPFLASH reporter assay.
| Possible Cause | Troubleshooting Step |
| Constitutively Active Wnt Pathway | Some cell lines (e.g., certain colorectal cancer lines) have mutations that lead to constitutive Wnt activation. Use a FOPFLASH control to determine the level of non-specific reporter activity. |
| High Plasmid Concentration | Optimize the amount of TOPFLASH and Renilla luciferase plasmids used for transfection to reduce background. A 10:1 to 50:1 ratio of TOPFLASH to Renilla is commonly used. |
| Cross-talk with other pathways | Other signaling pathways can sometimes influence TCF/LEF-mediated transcription. Ensure your experimental conditions are specific to the Wnt pathway. |
Issue 3: Variability in wound healing/migration assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Scratch Width | Use a p200 pipette tip to create a uniform scratch.[12] Practice creating consistent scratches before starting the experiment. Automated scratch devices can also improve consistency. |
| Cell Proliferation Effects | This compound can inhibit cell proliferation.[1] To specifically measure migration, consider using a proliferation inhibitor like Mitomycin C at a low concentration or serum-starving the cells. |
| Uneven Cell Monolayer | Ensure a confluent and uniform cell monolayer before creating the scratch. |
Experimental Protocols & Data
Canonical Wnt Signaling Pathway and this compound Inhibition
Table 1: Positive and Negative Controls for this compound Experiments
| Control Type | Reagent | Mechanism of Action | Typical Concentration | Expected Outcome |
| Positive | Wnt3a | Activates Frizzled receptor | 50-200 ng/mL | Increased TOPFLASH activity, β-catenin accumulation |
| Positive | LiCl | Inhibits GSK3β | 10-20 mM | Increased TOPFLASH activity, β-catenin accumulation |
| Positive | CHIR99021 | Specific inhibitor of GSK3β | 1-10 µM | Strong increase in TOPFLASH activity, β-catenin accumulation |
| Negative | Vehicle (e.g., DMSO) | Solvent for this compound | Match final this compound concentration | No change in Wnt pathway activity |
| Negative | FOPFLASH Reporter | Mutated TCF/LEF binding sites | N/A | No luciferase activity in response to Wnt stimulation |
Experimental Workflow: Luciferase Reporter Assay
Detailed Protocol: Scratch Wound Healing Assay
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[13]
-
Create Wound: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[12]
-
Wash: Gently wash the cells with PBS to remove detached cells and debris.[12]
-
Treatment: Add fresh media containing the vehicle control, positive control (if applicable, e.g., a growth factor that promotes migration), and this compound at the desired concentrations.
-
Imaging: Immediately after treatment (time 0), and at regular intervals (e.g., every 6-12 hours), capture images of the scratch wound using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.
Detailed Protocol: Western Blot for β-catenin
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear fractionation, use a specialized kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (total or active) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for your own experimental optimization and validation. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 5. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MR - Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling [mr.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. clyte.tech [clyte.tech]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NSC668036 Efficacy and Serum Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Wnt signaling inhibitor, NSC668036. The following information addresses common issues encountered during experiments, with a particular focus on the impact of serum concentration on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. What are the potential causes?
A1: Reduced efficacy of this compound can stem from several factors. A primary consideration is the serum concentration in your cell culture medium. Higher serum levels may decrease the apparent potency of the inhibitor. Other factors include the specific cell line's dependence on the Wnt pathway, the health and passage number of the cells, and the accuracy of the this compound concentration.
Q2: How does serum concentration specifically affect the efficacy of this compound?
A2: While direct quantitative studies on the impact of serum on this compound are limited, there are two primary mechanisms by which serum can influence its efficacy:
-
Protein Binding: Components of serum, particularly albumin, can bind to small molecules like this compound. This binding can sequester the inhibitor, reducing its free concentration and thus its availability to interact with its target, the PDZ domain of the Dishevelled (Dvl) protein.
-
Growth Factor Signaling: Serum is rich in growth factors that activate parallel or downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt). These pathways can promote cell proliferation and survival, potentially masking the inhibitory effects of this compound on the Wnt pathway-mediated growth.
Q3: What is the recommended serum concentration to use in our experiments with this compound?
A3: The optimal serum concentration is cell-line dependent and assay-specific. For initial experiments, it is advisable to test a range of serum concentrations (e.g., 0.5%, 2%, 5%, and 10% Fetal Bovine Serum - FBS). For NIH/3T3 fibroblasts, a common starting point is 10% FBS, as reported in foundational studies. However, if you suspect serum interference, reducing the serum concentration during the this compound treatment period is a recommended troubleshooting step. For some sensitive assays, serum starvation for a few hours prior to and during treatment may be necessary.
Q4: We are seeing significant cell death at our target concentration of this compound, even in our control cells. What could be the issue?
A4: High levels of cell death could indicate off-target toxicity or that the concentration of this compound is too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits Wnt signaling without causing excessive cytotoxicity. Also, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in serum batches. | Use the same lot of serum for a set of comparative experiments. If changing lots, perform a validation experiment to ensure consistency. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment. | |
| This compound appears inactive | High serum concentration in media. | Reduce serum concentration during treatment or perform the assay in serum-free media if the cells can tolerate it for the duration of the experiment. |
| Cell line is not dependent on canonical Wnt signaling for proliferation. | Confirm the expression of key Wnt pathway components in your cell line and its reliance on this pathway using a positive control (e.g., a known Wnt agonist or a cell line with a known Wnt pathway mutation). | |
| Degraded this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High background in Wnt reporter assays | Basal Wnt pathway activation due to high cell density or serum components. | Optimize cell seeding density to avoid spontaneous Wnt activation. Reduce serum concentration or use serum-free media during the reporter assay. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for testing the efficacy of this compound on NIH/3T3 fibroblasts.
-
Cell Seeding:
-
Culture NIH/3T3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium with the desired serum concentration (e.g., 10%, 5%, 2%, 0.5% FBS). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value.
-
Western Blot for β-catenin
This protocol is to assess the effect of this compound on the stabilization of β-catenin, a key downstream effector of the canonical Wnt pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations in media with appropriate serum levels for the desired time (e.g., 24 hours). It is advisable to include a positive control for Wnt activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the β-catenin signal to a loading control like β-actin or GAPDH.
-
Visualizations
Canonical Wnt Signaling Pathway and this compound Inhibition
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Dishevelled.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
Troubleshooting Logic for Low this compound Efficacy
Caption: A logical flowchart for troubleshooting experiments with low this compound efficacy.
Validation & Comparative
A Comparative Analysis of NSC668036 and FJ9 as Dvl PDZ Domain Inhibitors in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
The Dishevelled (Dvl) protein is a critical component of the Wnt signaling pathway, a cascade essential for embryonic development and tissue homeostasis, and frequently dysregulated in diseases like cancer. The PDZ domain of Dvl mediates the interaction with the Wnt receptor Frizzled (Fz), making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two small-molecule inhibitors of the Dvl PDZ domain, NSC668036 and FJ9, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. FJ9
| Feature | This compound | FJ9 |
| Inhibitor Type | Peptide-mimetic | 1H-indole-5-carboxylic acid derivative |
| Target | Dvl PDZ domain | Dvl PDZ domain |
| Binding Affinity (Kd) | 240 µM (mouse Dvl1 PDZ)[1][2]; >400 µM (ITC assay)[3] | Not explicitly reported, acts as a competitive antagonist of Fz7-Dvl interaction[4][5] |
| Mechanism of Action | Binds to the Dvl PDZ domain, interrupting the Fz-Dvl interaction.[2][6] | Disrupts the interaction between the Frizzled-7 Wnt receptor and the PDZ domain of Dishevelled.[4] |
| Effect on Wnt Signaling | Inhibits Wnt3A-induced signaling[2]; Suppresses β-catenin-driven gene transcription.[7] | Down-regulates canonical Wnt signaling.[4] |
| Cellular Effects | Inhibits proliferation and migration of fibroblasts[1]; Depresses fibrotic processes.[7] | Induces apoptosis in human cancer cell lines; Suppresses tumor cell growth.[4] |
Wnt Signaling Pathway and Inhibitor Action
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor LRP5/6. This interaction recruits the Dvl protein to the plasma membrane, leading to the disassembly of the β-catenin destruction complex. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes. Both this compound and FJ9 are designed to inhibit this pathway at the level of the Dvl-Fz interaction.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol describes a representative fluorescence polarization assay to determine the binding affinity of small molecule inhibitors to the Dvl PDZ domain.
Materials:
-
Purified Dvl PDZ domain protein
-
Fluorescently labeled peptide tracer known to bind the Dvl PDZ domain (e.g., a Frizzled C-terminal peptide)
-
This compound or FJ9
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare Reagents:
-
Dilute the Dvl PDZ protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Dilute the fluorescently labeled peptide tracer to a concentration that gives a stable and robust fluorescence signal (usually in the low nanomolar range).
-
Prepare a serial dilution of the inhibitor (this compound or FJ9) in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Inhibitor at various concentrations (or vehicle control)
-
Dvl PDZ protein
-
Fluorescently labeled peptide tracer
-
-
Include control wells containing:
-
Tracer only (for minimum polarization value)
-
Tracer and Dvl PDZ protein without inhibitor (for maximum polarization value)
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excite the sample with polarized light at the appropriate wavelength for the fluorophore and measure the emission of vertically and horizontally polarized light.
-
-
Data Analysis:
-
The polarization values are typically expressed in millipolarization units (mP).
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Mechanism of Action: A Logical Comparison
Both this compound and FJ9 function by competitively inhibiting the interaction between the Dvl PDZ domain and its binding partners, most notably the C-terminal tail of the Frizzled receptor. However, their distinct chemical scaffolds may lead to differences in their binding modes and specificities.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Potent Dishevelled PDZ Domain Inhibitors Guided by Virtual Screening and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Wnt Inhibition: NSC668036 vs. 3289-8625
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the Wnt signaling pathway: NSC668036 and 3289-8625. Both compounds target the Dishevelled (Dvl) protein, a key component in Wnt signal transduction, but exhibit different efficacy profiles. This document summarizes their performance based on available experimental data, outlines the methodologies used for their characterization, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action: Targeting the Dvl PDZ Domain
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. A central event in this pathway is the binding of the Wnt ligand to its receptor Frizzled (Fz), which in turn recruits the cytoplasmic protein Dishevelled (Dvl). The PDZ domain of Dvl is essential for this interaction and the subsequent downstream signaling cascade that leads to the stabilization of β-catenin and the activation of Wnt target genes.[1]
Both this compound and 3289-8625 function by binding to the PDZ domain of Dvl, thereby disrupting the interaction between Dvl and Fz and inhibiting the downstream signaling cascade.[2]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative metrics for this compound and 3289-8625 based on published literature. It is important to note that these values were determined in different studies and under varying experimental conditions, which should be taken into account when making a direct comparison.
| Parameter | This compound | 3289-8625 |
| Target | Dishevelled (Dvl) PDZ domain | Dishevelled (Dvl) PDZ domain |
| Binding Affinity (Kd) | ~240 µM (for mouse Dvl1 PDZ domain)[3] | 10.6 µM[2] |
| IC50 | Not explicitly reported for a specific cancer cell line in the primary literature. | 12.5 µM (in PC-3 prostate cancer cells)[2] |
| CAS Number | 144678-63-7[3] | 294891-81-9[4] |
Experimental Protocols
Determination of Binding Affinity (Kd)
This compound: The binding of this compound to the Dvl PDZ domain was initially identified through structure-based virtual ligand screening of the National Cancer Institute (NCI) small-molecule library.[5][6] While the primary publication demonstrated a biological effect in Xenopus embryos, a precise in vitro Kd was not detailed. A subsequent citation reports a Kd of 240 µM for the mouse Dvl1 PDZ domain, though the specific experimental methodology for this value is not elaborated in the available literature.[3]
3289-8625: The binding affinity of 3289-8625 to the Dvl PDZ domain was determined using fluorescence anisotropy .[7]
-
Principle: This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.
-
Methodology:
-
A solution of TMR-labeled Dvl PDZ domain is titrated with increasing concentrations of the inhibitor (3289-8625).
-
The fluorescence anisotropy of the solution is measured at each concentration point.
-
The change in anisotropy is plotted against the inhibitor concentration, and the dissociation constant (Kd) is calculated from the resulting binding curve.[7]
-
Determination of Half-Maximal Inhibitory Concentration (IC50)
3289-8625: The IC50 value for 3289-8625 in inhibiting cell proliferation was determined using an MTT assay in the PC-3 prostate cancer cell line.[7]
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
PC-3 cells are seeded in 96-well plates and treated with various concentrations of 3289-8625 or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), an MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[1]
-
Wnt Signaling Inhibition Assay (TOPFlash Luciferase Reporter Assay)
To confirm that the observed effects of these inhibitors are due to the specific inhibition of the canonical Wnt pathway, a TOPFlash luciferase reporter assay is commonly employed.[7][8][9][10]
-
Principle: This assay utilizes a reporter plasmid containing TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a luciferase gene. In cells with an active canonical Wnt pathway, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and drives the expression of the luciferase reporter gene. Inhibition of the Wnt pathway leads to a decrease in luciferase activity.
-
Methodology:
-
A suitable cell line (e.g., HEK293T) is co-transfected with the TOPFlash reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
The cells are then treated with a Wnt ligand (e.g., Wnt3a-conditioned medium) to activate the pathway, in the presence or absence of the inhibitor (this compound or 3289-8625) at various concentrations.
-
After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The TOPFlash luciferase activity is normalized to the control reporter activity, and the percentage of Wnt signaling inhibition is calculated relative to the Wnt3a-treated cells without the inhibitor.[11][12]
-
Visualizations
Caption: Canonical Wnt Signaling Pathway and Inhibitor Action.
Caption: Workflow for Assessing Wnt Inhibitor Efficacy.
Conclusion
Both this compound and 3289-8625 are valuable tools for researchers studying the Wnt signaling pathway, as they both target the Dvl PDZ domain. Based on the available data, 3289-8625 demonstrates a significantly higher binding affinity (lower Kd) and has a well-characterized IC50 in a cancer cell line , suggesting it may be a more potent inhibitor in cellular contexts. However, the choice of inhibitor will ultimately depend on the specific experimental goals, the model system being used, and the desired concentration range for achieving Wnt pathway modulation. This guide provides a foundation for making an informed decision and for designing experiments to further compare their efficacy.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a specific inhibitor of the dishevelled PDZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 9. jcancer.org [jcancer.org]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Validating the On-Target Effects of NSC668036 Using Dvl Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NSC668036 has been identified as a small molecule that inhibits the PDZ domain of the Dvl protein.[1][2] This interaction is crucial for transducing the Wnt signal from the Frizzled (Fzd) receptor to downstream components of the pathway.[1] By disrupting the Dvl-Fzd interaction, this compound effectively blocks Wnt signaling.[1][3] The use of Dvl knockout (KO) cells provides a definitive model to ascertain if the effects of this compound are exclusively mediated through its interaction with Dvl.
Principle of On-Target Validation with Knockout Cells
The core principle of this validation strategy is straightforward: a compound that acts specifically on a particular target will lose its effect in cells lacking that target. In this context, if this compound's primary mechanism of action is the inhibition of Dvl, its ability to suppress Wnt signaling should be significantly diminished or completely absent in Dvl knockout cells.
Expected Experimental Outcomes
Based on the known mechanism of this compound and the established phenotype of Dvl knockout cells, which are unresponsive to Wnt stimulation, we can predict the outcomes of comparative experiments.
Data Presentation: TCF/LEF Reporter Assay
The TCF/LEF reporter assay is a standard method to quantify the activity of the canonical Wnt signaling pathway. In this assay, a luciferase reporter gene is placed under the control of TCF/LEF response elements. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter.
Table 1: Representative TCF/LEF Reporter Assay Data
| Cell Line | Treatment | Wnt3a Stimulation | Normalized Luciferase Activity (Fold Change) |
| Wild-Type | Vehicle | - | 1.0 |
| Wild-Type | Vehicle | + | 10.0 |
| Wild-Type | This compound (10 µM) | + | 2.5 |
| Dvl KO | Vehicle | - | 1.0 |
| Dvl KO | Vehicle | + | 1.2 |
| Dvl KO | This compound (10 µM) | + | 1.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Interpretation of Expected Results:
-
In wild-type cells , Wnt3a stimulation is expected to cause a significant increase in luciferase activity. Treatment with this compound should substantially inhibit this Wnt3a-induced activity.
-
In Dvl knockout cells , there should be no significant increase in luciferase activity upon Wnt3a stimulation, as the signaling pathway is disrupted at the level of Dvl. Consequently, the addition of this compound is expected to have no further inhibitory effect.
Data Presentation: β-catenin Accumulation Assay
Another hallmark of canonical Wnt pathway activation is the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This can be quantified by Western blot analysis of cellular fractions or visualized by immunofluorescence.
Table 2: Representative β-catenin Accumulation Data (Western Blot)
| Cell Line | Treatment | Wnt3a Stimulation | Cytoplasmic β-catenin Level (Relative to Vehicle) | Nuclear β-catenin Level (Relative to Vehicle) |
| Wild-Type | Vehicle | - | 1.0 | 1.0 |
| Wild-Type | Vehicle | + | 5.0 | 4.5 |
| Wild-Type | This compound (10 µM) | + | 1.5 | 1.2 |
| Dvl KO | Vehicle | - | 1.0 | 1.0 |
| Dvl KO | Vehicle | + | 1.1 | 1.0 |
| Dvl KO | This compound (10 µM) | + | 1.2 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Interpretation of Expected Results:
-
In wild-type cells , Wnt3a should lead to a marked increase in both cytoplasmic and nuclear β-catenin levels. This compound is expected to prevent this accumulation.
-
In Dvl knockout cells , Wnt3a should fail to induce β-catenin accumulation. As with the reporter assay, this compound is not expected to have any significant effect in these cells.
Experimental Protocols
Generation of Dvl Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for generating Dvl1/2/3 triple knockout (TKO) cell lines.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Lentiviral vectors expressing Cas9 and guide RNAs (gRNAs) targeting Dvl1, Dvl2, and Dvl3
-
Transfection reagent
-
Puromycin for selection
-
Single-cell cloning supplies
-
PCR primers for genotyping
-
Antibodies against Dvl1, Dvl2, and Dvl3 for Western blot validation
Procedure:
-
gRNA Design and Cloning: Design and clone gRNAs targeting early exons of Dvl1, Dvl2, and Dvl3 into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors and packaging plasmids to produce infectious lentiviral particles.
-
Transduction: Transduce the target wild-type cells with the lentiviruses for each Dvl gene sequentially or simultaneously.
-
Selection: Select for transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genotyping: Screen clonal populations by PCR and Sanger sequencing to identify clones with frameshift mutations in all alleles of Dvl1, Dvl2, and Dvl3.
-
Western Blot: Confirm the absence of Dvl protein expression in candidate clones by Western blot analysis.
-
TCF/LEF Reporter Assay
Materials:
-
Wild-type and Dvl KO cells
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant Wnt3a
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed wild-type and Dvl KO cells in 96-well plates.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Add recombinant Wnt3a or vehicle control to the appropriate wells and incubate for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold change relative to the unstimulated vehicle-treated control.
Western Blot for β-catenin Accumulation
Materials:
-
Wild-type and Dvl KO cells
-
Recombinant Wnt3a
-
This compound
-
Cell lysis buffer and nuclear/cytoplasmic fractionation kit
-
Protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-β-catenin, anti-lamin A/C for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture wild-type and Dvl KO cells and treat with this compound and/or Wnt3a as described for the reporter assay.
-
Cell Lysis: Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the β-catenin levels to the respective loading controls (Lamin A/C for nuclear, GAPDH for cytoplasmic).
Visualizations
Caption: Canonical Wnt Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for On-Target Validation.
References
- 1. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR - Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling [mr.copernicus.org]
- 3. An antagonist of dishevelled protein-protein interaction suppresses beta-catenin-dependent tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of the Wnt Pathway Inhibitor NSC668036: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a critical component of the Wnt signaling pathway. By binding to the Dvl PDZ domain, this compound disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting downstream Wnt/β-catenin signaling.[1][2][3] This guide provides a framework for designing and executing rescue experiments to confirm the on-target specificity of this compound, a crucial step in its validation as a research tool and potential therapeutic agent.
Comparing this compound with Alternative Dvl-PDZ Domain Inhibitors
Several small molecules have been identified that, like this compound, target the Dvl-PDZ domain to inhibit Wnt signaling. A comparative analysis of their biochemical and cellular activities is essential for selecting the most appropriate tool for a given research question.
| Compound | Target | Binding Affinity (Kd) | Cellular Potency (IC50) | Mechanism of Action | Key References |
| This compound | Dvl PDZ Domain | 237 µM | ~10-20 µM (inhibition of Wnt3a-induced reporter activity) | Binds to the Fz-binding pocket on the Dvl PDZ domain. | [1][2] |
| FJ9 | Dvl PDZ Domain | Not reported | ~15 µM (inhibition of Wnt3a-induced reporter activity) | Binds to the Fz-binding pocket on the Dvl PDZ domain. | [4] |
| 3289-8625 | Dvl PDZ Domain | Not reported | ~25 µM (inhibition of Wnt3a-induced reporter activity) | Binds to the Fz-binding pocket on the Dvl PDZ domain. | |
| Sulfonamide-based Inhibitors (e.g., Compound 18) | Dvl PDZ Domain | 2.4 µM (for Dvl-1 PDZ) | ~50-75 µM (inhibition of Wnt3a-induced reporter activity) | Binds to the Fz-binding pocket on the Dvl PDZ domain. | [5] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of this compound, a combination of in vitro and cell-based assays should be employed. A key component of this validation is the rescue experiment, which aims to demonstrate that the effects of the inhibitor can be reversed by manipulating its specific target or downstream signaling components.
Protocol 1: TOPFlash Reporter Assay to Measure Wnt/β-catenin Signaling
The TOPFlash reporter assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.[6][7][8][9][10]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash reporter plasmids (FOPFlash serves as a negative control with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with TOPFlash or FOPFlash and Renilla luciferase plasmids.
-
24 hours post-transfection, treat cells with Wnt3a conditioned media in the presence or absence of varying concentrations of this compound.
-
After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity to determine the specific activation of Wnt/β-catenin signaling.
Protocol 2: Western Blot for β-catenin Accumulation
Activation of the canonical Wnt pathway leads to the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[10] Western blotting can be used to measure the levels of total and active (non-phosphorylated) β-catenin.[11][12][13][14]
Materials:
-
Cells treated as in the TOPFlash assay
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Designing a Rescue Experiment for this compound
A well-designed rescue experiment is the gold standard for demonstrating the specificity of a small molecule inhibitor. The logic is to show that the inhibitory effect of the compound can be overcome by specifically manipulating the target protein or a downstream component of the signaling pathway.
Strategy 1: Overexpression of Wild-Type Dvl
Overexpressing the target protein, Dvl, can potentially "soak up" the inhibitor, thereby rescuing the signaling pathway.
Experimental Workflow:
-
Co-transfect cells with a Dvl expression plasmid (or an empty vector control) along with the TOPFlash/FOPFlash and Renilla reporters.
-
Treat the transfected cells with Wnt3a and a fixed concentration of this compound that is known to cause significant inhibition.
-
Measure Wnt reporter activity as described in Protocol 1.
-
A successful rescue would show a significant increase in reporter activity in the cells overexpressing Dvl compared to the empty vector control in the presence of this compound.
Strategy 2: Downstream Activation of the Wnt Pathway
This strategy aims to show that this compound acts specifically on Dvl and does not affect downstream components of the Wnt pathway. This can be achieved by activating the pathway at a point downstream of Dvl. A common method is to use an inhibitor of Glycogen Synthase Kinase 3 (GSK3), such as CHIR99021. GSK3 is a key component of the β-catenin destruction complex, and its inhibition leads to β-catenin stabilization and pathway activation, bypassing the need for Dvl-Fz interaction.
Experimental Workflow:
-
Treat cells with CHIR99021 in the presence or absence of this compound.
-
Measure Wnt reporter activity (TOPFlash) or β-catenin accumulation (Western blot).
-
If this compound is specific for the Dvl-PDZ domain, it should not inhibit the Wnt signaling induced by CHIR99021.
Visualizing the Concepts
To better illustrate the underlying principles, the following diagrams have been generated using the DOT language.
Figure 1. Mechanism of this compound action on the Wnt signaling pathway.
Figure 2. General workflow for a rescue experiment.
Figure 3. Logic of a downstream rescue experiment using a GSK3 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a specific inhibitor of the dishevelled PDZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mr.copernicus.org [mr.copernicus.org]
- 6. TOPflash reporter assay [bio-protocol.org]
- 7. jcancer.org [jcancer.org]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
Phenotypic Comparison: Dvl Knockdown vs. NSC668036 Treatment in Wnt Signaling Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of genetic versus chemical inhibition of the Dishevelled protein.
This guide provides an objective comparison of two common methods for inhibiting the function of the Dishevelled (Dvl) protein, a critical component of the Wnt signaling pathway: genetic knockdown of Dvl expression and chemical inhibition using the small molecule NSC668036. The comparative data presented herein is essential for researchers designing experiments to probe the Wnt pathway or developing therapeutics targeting this signaling cascade.
The Dishevelled (Dvl) family of proteins are key cytoplasmic phosphoproteins that act as crucial transducers of Wnt signaling, participating in both the canonical β-catenin-dependent and non-canonical β-catenin-independent pathways.[1][2][3] These pathways are integral to a multitude of cellular processes including cell proliferation, migration, differentiation, and embryonic development.[3][4] Aberrant Wnt signaling is a hallmark of various cancers and other diseases, making Dvl an attractive therapeutic target.[3][5]
Dvl knockdown, typically achieved through RNA interference (siRNA or shRNA), directly reduces the cellular pool of Dvl protein. This approach offers specificity for the targeted Dvl isoform(s). In contrast, this compound is a small molecule inhibitor that specifically targets the PDZ domain of Dvl.[6][7][8] The PDZ domain is a critical protein-protein interaction module, and its inhibition by this compound disrupts the downstream propagation of the Wnt signal.[3] This guide will dissect the phenotypic consequences of these two approaches, supported by experimental data and detailed protocols.
Comparative Analysis of Phenotypic Outcomes
The functional consequences of inhibiting Dvl, either by knockdown or with this compound, manifest in several key cellular processes. The following table summarizes the observed phenotypic changes, providing a direct comparison between the two methods.
| Phenotypic Trait | Dvl Knockdown | This compound Treatment | Primary Signaling Pathway Affected |
| Cell Proliferation | Decreased[9][10] | Decreased[11] | Canonical Wnt/β-catenin |
| Cell Migration | Decreased[9][12] | Decreased[6][13] | Non-canonical Wnt/PCP & Canonical Wnt |
| Cell Invasion | Decreased[9] | Not explicitly reported, but implied by migration inhibition | Non-canonical Wnt/PCP & Canonical Wnt |
| Apoptosis | Induced in some cancer cell lines[14] | Not explicitly reported, but Wnt inhibition can lead to apoptosis[11] | Wnt/JNK (non-canonical) & Canonical Wnt |
| Epithelial-Mesenchymal Transition (EMT) | Inhibited (indicated by changes in EMT markers)[9] | Not explicitly reported, but linked to Wnt signaling inhibition | Canonical Wnt/β-catenin |
| Myofibroblast Differentiation | Not explicitly reported | Inhibited[6] | TGF-β and Wnt/β-catenin |
| Ciliogenesis | Partially restored in certain genetic syndromes[15] | Not reported | Wnt/β-catenin |
Signaling Pathways and Experimental Workflows
To understand the basis of the observed phenotypes, it is crucial to visualize the affected signaling pathways and the experimental approaches used to study them.
The diagram above illustrates the canonical Wnt/β-catenin signaling pathway. Dvl knockdown removes the Dvl protein, while this compound inhibits its function, both leading to the disinhibition of the destruction complex and subsequent degradation of β-catenin.
This workflow outlines the typical experimental steps to compare the effects of Dvl knockdown and this compound treatment on cellular phenotypes and molecular endpoints.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Dvl Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates or other appropriate vessels to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute Dvl-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection before proceeding with downstream assays.
-
Validation: Confirm Dvl knockdown efficiency by RT-qPCR and/or Western blotting.[16]
This compound Treatment
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Plate cells and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with phenotypic or molecular assays.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with either Dvl siRNA or this compound as described above.
-
Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Plate cells in a 6-well plate and grow to a confluent monolayer.
-
Treatment: Treat the cells with Dvl siRNA or this compound.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure.[12]
Transwell Migration Assay
-
Cell Preparation and Treatment: Treat cells with Dvl siRNA or this compound. After treatment, harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts (with an 8 µm pore size membrane) into the wells of a 24-well plate containing complete medium (as a chemoattractant).
-
Cell Seeding: Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 12-24 hours to allow for cell migration through the membrane.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.[9]
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against Dvl, β-catenin, EMT markers, or a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Conclusion
Both Dvl knockdown and this compound treatment are effective strategies for inhibiting Wnt signaling and studying its downstream cellular consequences. Dvl knockdown offers high specificity for the targeted Dvl isoforms, while this compound provides a temporally controlled and reversible method of inhibition. The choice between these two approaches will depend on the specific research question and experimental context. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute robust experiments aimed at understanding and targeting the multifaceted roles of Dvl in health and disease.
References
- 1. sdbonline.org [sdbonline.org]
- 2. Dishevelled - Wikipedia [en.wikipedia.org]
- 3. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DVL1 - Wikipedia [en.wikipedia.org]
- 5. Nuclear Dvl, c-Jun, β-catenin, and TCF form a complex leading to stabiLization of β-catenin–TCF interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Manipulation of Wnt Signaling and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Dishevelled-2 suppresses the biological behavior of pancreatic cancer by downregulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dishevelled-1 DIX and PDZ domain lysine residues regulate oncogenic Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dvl2-Dependent Activation of Daam1 and RhoA Regulates Wnt5a-Induced Breast Cancer Cell Migration | PLOS One [journals.plos.org]
- 13. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Wnt-1 signaling induces apoptosis in beta-catenin-deficient mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dvl2-Dependent Activation of Daam1 and RhoA Regulates Wnt5a-Induced Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NSC668036 and Other Wnt Signaling Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Wnt signaling inhibitor NSC668036 with other prominent inhibitors. This document outlines their mechanisms of action, summarizes available quantitative data on their efficacy, and provides detailed experimental protocols for key assays.
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A variety of small-molecule inhibitors have been developed to modulate Wnt signaling at different points in the cascade. This guide focuses on this compound, an inhibitor of the Dishevelled (Dvl) protein, and cross-validates its effects with other well-characterized Wnt inhibitors that target different components of the pathway.
Profiles of Wnt Inhibitors
A comprehensive understanding of the mechanism of action is crucial for selecting the appropriate inhibitor for a specific research context. The inhibitors compared in this guide target the Wnt pathway at distinct levels:
-
This compound: This small molecule inhibitor targets the PDZ domain of the Dishevelled (Dvl) protein.[1][2] Dvl is a key cytoplasmic scaffold protein that transduces the Wnt signal from the Frizzled receptor to downstream components.[3] By binding to the Dvl PDZ domain, this compound is thought to disrupt the interaction between Dvl and the Frizzled receptor, thereby blocking signal transmission.[1][3]
-
XAV-939: This compound is a potent inhibitor of tankyrase 1 and 2 (TNKS1/2).[4] Tankyrases are poly(ADP-ribose) polymerases that mark Axin, a central component of the β-catenin destruction complex, for degradation. By inhibiting tankyrases, XAV-939 stabilizes Axin, promoting the degradation of β-catenin and thus inhibiting the canonical Wnt signaling pathway.[4][5]
-
ICG-001: This inhibitor disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[6][7] This prevents the transcription of Wnt target genes, which are crucial for cell proliferation and survival in many cancers.[6]
-
WNT974 (LGK974): This molecule is an inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and secretion of Wnt ligands. By inhibiting Porcupine, WNT974 prevents Wnt proteins from being secreted, thereby blocking Wnt signaling in an upstream manner.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the selected Wnt inhibitors. It is important to note that the data has been collated from different studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions, cell lines, and assay types.
Table 1: Biochemical and Cellular Potency of Wnt Inhibitors
| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | Dvl PDZ Domain | Binding Affinity (Kd) | 240 µM | Mouse Dvl1 PDZ domain | [1] |
| XAV-939 | Tankyrase 1/2 | Enzymatic Assay (IC50) | 11 nM (TNKS1), 4 nM (TNKS2) | Cell-free | [4] |
| Wnt Signaling | TCF/LEF Reporter Assay (IC50) | 0.13 µM | DLD-1 | [8] | |
| Cell Viability (IC50) | MTT Assay | 5.43 µM | A549 | [9] | |
| ICG-001 | β-catenin/CBP | TCF/LEF Reporter Assay (IC50) | ~3 µM | HEK293 | N/A |
| Cell Viability (IC50) | MTT Assay | 6.96 µM | RPMI-8226 | [6] | |
| Cell Viability (IC50) | Crystal Violet Staining | 0.83 µM | KHOS | [7] | |
| WNT974 (LGK974) | Porcupine | Wnt Signaling | Not specified | Not specified | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are representative protocols for two key assays used to characterize Wnt inhibitors.
TCF/LEF Reporter Assay
This assay is a common method to quantify the activity of the canonical Wnt signaling pathway. It relies on a luciferase reporter gene under the control of TCF/LEF-responsive elements.
1. Cell Culture and Transfection:
- Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
- Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-CMV) using a suitable transfection reagent according to the manufacturer's instructions.[10]
- Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
2. Wnt Pathway Stimulation and Inhibition:
- After 24 hours, replace the medium with fresh medium containing a Wnt pathway agonist, such as recombinant Wnt3a protein (e.g., 25 ng/mL) or conditioned medium from Wnt3a-expressing L-cells.[11]
- Concurrently, treat the cells with various concentrations of the Wnt inhibitors (this compound, XAV-939, ICG-001, etc.) or vehicle control (e.g., DMSO).
- Incubate for an additional 24 hours.
3. Luciferase Activity Measurement:
- After the treatment period, lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
- Calculate the fold change in TCF/LEF reporter activity relative to the vehicle-treated control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
1. Cell Seeding:
- Seed cancer cells (e.g., DLD-1, HCT116) in a 96-well plate at a density of approximately 5,000 cells per well.
- Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
2. Inhibitor Treatment:
- Treat the cells with a range of concentrations of the Wnt inhibitors or vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the points of intervention for this compound and the other Wnt inhibitors within the canonical Wnt signaling pathway.
Caption: Canonical Wnt signaling pathway with points of inhibition.
Caption: General workflow for Wnt inhibitor screening.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeted inhibition of disheveled PDZ domain via this compound depresses fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isothermal Titration Calorimetry for NSC668036 Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for characterizing the binding of the small molecule inhibitor NSC668036 to its target, the PDZ domain of the Dishevelled (Dvl) protein. This compound is a known inhibitor of the Wnt signaling pathway, a critical pathway in cellular development and disease, including cancer.[1][2][3] Understanding the thermodynamics and kinetics of this interaction is crucial for the development of more potent and specific therapeutic agents.
Isothermal Titration Calorimetry (ITC) of this compound Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
Recent studies have employed ITC to characterize the interaction between this compound and the PDZ domain of Dvl. One such study reported that this compound exhibits weak binding to the Dvl-3 PDZ domain. While specific thermodynamic parameters from a dedicated ITC experiment on this compound are not extensively detailed in the primary literature, the available data indicates a dissociation constant (Kd) in the micromolar range. For the purpose of this guide, we will present the data for a similar well-characterized Dvl PDZ inhibitor, Sulindac, from the same study to illustrate the typical data obtained from an ITC experiment.
Table 1: Thermodynamic Parameters for Dvl PDZ Domain Inhibitor Binding Determined by ITC
| Ligand | Target | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| Sulindac | Dvl-3 PDZ | 8.3 ± 2.5 | - | - | - | Christl et al., 2019 |
| This compound | Dvl-3 PDZ | > 400 | - | - | - | Christl et al., 2019 |
Note: Specific ΔH and -TΔS values for Sulindac and a more precise Kd for this compound were not available in the cited literature abstracts. A Kd value of 240 μM for this compound binding to the mouse Dvl1 PDZ domain has been reported elsewhere, though the method of determination was not specified.
Comparison with Alternative Binding Assay Techniques
While ITC provides a wealth of thermodynamic information, other techniques can offer complementary data, particularly regarding binding kinetics and suitability for high-throughput screening. Here, we compare ITC with Nuclear Magnetic Resonance (NMR) Spectroscopy and Fluorescence Polarization (FP) assays, two common alternatives used to study Dvl PDZ inhibitors.
Table 2: Comparison of Biophysical Techniques for this compound-Dvl PDZ Interaction Analysis
| Feature | Isothermal Titration Calorimetry (ITC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence Polarization (FP) Assay |
| Principle | Measures heat change upon binding | Monitors changes in the chemical environment of atomic nuclei upon binding | Measures changes in the rotational motion of a fluorescently labeled molecule upon binding |
| Information Obtained | Kd, ΔH, ΔS, Stoichiometry (n) | Kd, Binding site mapping, Structural changes | Kd (or IC50), High-throughput screening data |
| Labeling Requirement | None | Isotope labeling (e.g., 15N) for protein | Fluorescent label on a probe molecule |
| Throughput | Low to medium | Low | High |
| Sample Consumption | High | Moderate | Low |
| Advantages | Provides complete thermodynamic profile, Label-free, In-solution measurement | Provides structural information at atomic resolution, Can detect very weak interactions | High-throughput, Low sample consumption, Homogeneous assay format |
| Disadvantages | High sample consumption, Low throughput, Sensitive to buffer mismatch | Requires specialized equipment and expertise, Lower sensitivity for large proteins | Requires a fluorescent probe, Indirect measurement of binding, Prone to interference from fluorescent compounds |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality binding data. Below are representative protocols for ITC, NMR, and FP assays tailored for the study of this compound and other small molecule inhibitors of the Dvl PDZ domain.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
This protocol is adapted for the characterization of weak binding inhibitors like this compound to the Dvl PDZ domain.
-
Protein and Ligand Preparation:
-
Express and purify the Dvl PDZ domain (e.g., human Dvl-3 PDZ) to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the final dialysis buffer. A small percentage of DMSO may be used for solubility, ensuring an identical concentration is present in the protein solution to minimize dilution heats.
-
Determine accurate concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated stock for the small molecule).
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and syringe of the ITC instrument (e.g., a MicroCal ITC200).
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Load the Dvl PDZ domain into the sample cell at a concentration of approximately 20-50 µM.
-
Load this compound into the syringe at a concentration 10-20 times that of the protein (e.g., 400-1000 µM).
-
Perform an initial injection of ~0.4 µL, which is typically discarded in the data analysis, followed by a series of 1-2 µL injections at 120-180 second intervals to allow for thermal equilibration.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Correct for the heat of dilution by subtracting the heat change from control titrations of the ligand into buffer.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Protocol
NMR spectroscopy, specifically monitoring chemical shift perturbations (CSPs), is a powerful method to confirm direct binding and map the interaction site of a ligand on a protein.
-
Protein Preparation:
-
Express and purify 15N-labeled Dvl PDZ domain.
-
Buffer exchange the protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM DTT, 10% D2O, pH 6.8).
-
-
NMR Data Acquisition:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled Dvl PDZ domain at a concentration of ~50-100 µM.
-
Prepare a concentrated stock solution of this compound in the same NMR buffer, potentially with a small amount of deuterated DMSO.
-
Perform a titration by adding increasing amounts of the this compound stock solution to the protein sample and acquiring a 1H-15N HSQC spectrum at each titration point (e.g., molar ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:ligand).
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify backbone amide peaks that shift or broaden upon addition of this compound.
-
Calculate the weighted chemical shift perturbation (CSP) for each residue using the formula: CSP = √[ (ΔδH)2 + (α * ΔδN)2 ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).
-
Map the residues with significant CSPs onto the three-dimensional structure of the Dvl PDZ domain to identify the binding site.
-
The dissociation constant (Kd) can be determined by fitting the CSPs of significantly perturbed residues as a function of ligand concentration to a binding isotherm.
-
Fluorescence Polarization (FP) Competitive Binding Assay Protocol
FP assays are well-suited for high-throughput screening of inhibitors that compete with a fluorescently labeled probe for binding to a target protein.
-
Reagent Preparation:
-
Prepare a fluorescently labeled probe by conjugating a fluorophore (e.g., fluorescein) to a known Dvl PDZ binding peptide.
-
Purify the Dvl PDZ domain.
-
Prepare a stock solution of this compound and any other competitor compounds.
-
-
Assay Setup (in a 384-well plate):
-
To each well, add a fixed concentration of the Dvl PDZ domain and the fluorescent probe in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). The concentration of the Dvl PDZ domain should be in the range of the Kd of the fluorescent probe, and the probe concentration should be low (e.g., 1-10 nM).
-
Add varying concentrations of this compound or other unlabeled competitors to the wells. Include wells with no competitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization) as controls.
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Visualizations
Wnt Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound. In the "ON" state, Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors, leading to the recruitment of Dishevelled (Dvl). This prevents the degradation of β-catenin, which can then enter the nucleus and activate gene transcription. This compound binds to the PDZ domain of Dvl, disrupting its interaction with Fz and thereby inhibiting the downstream signaling cascade.
Caption: Canonical Wnt signaling pathway and this compound inhibition.
Experimental Workflow for this compound Binding Analysis
This diagram outlines a typical workflow for characterizing the binding of this compound to the Dvl PDZ domain using the techniques discussed in this guide.
Caption: Workflow for this compound-Dvl PDZ binding characterization.
References
Safety Operating Guide
Proper Disposal of NSC668036: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with disposal instructions for NSC668036 is not publicly available, this guide provides a comprehensive overview of best practices for its disposal based on general laboratory chemical waste management principles.
This compound is a known inhibitor of the Wnt signaling pathway, playing a role in cellular differentiation and proliferation. Its handling and disposal should be approached with the caution required for any biologically active research chemical.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₂₁H₃₆N₂O₉ |
| Molecular Weight | 460.5 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility (DMF) | 33 mg/ml |
| Solubility (DMSO) | 25 mg/ml |
| Solubility (Ethanol) | 33 mg/ml |
| Solubility (Ethanol:PBS (pH 7.2) (1:4)) | 0.20 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Recommended Disposal Procedures for this compound
The following step-by-step procedures are based on general guidelines for the disposal of laboratory chemical waste. It is imperative to consult and adhere to your institution's specific hazardous waste management protocols and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a mixture. The nature of the waste will dictate the appropriate disposal container and stream.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1] Aqueous solutions should be segregated from organic solvent solutions.
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the waste.[2][3][4] For solutions, ensure the container has a secure screw-top cap.
-
Properly Label Containers: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][5][6] Include the concentration and the solvent used, if applicable. Ensure the date of waste accumulation is also recorded.
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][6] This area should be at or near the point of waste generation.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains or the environment.[2]
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[2][3][6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it has been stored for an extended period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][2]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[2][7]
-
Do Not Dispose in Regular Trash: Solid this compound waste or contaminated labware (e.g., gloves, weigh boats) should be disposed of as hazardous chemical waste and not in the regular trash.[8]
Step 5: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][9]
-
Collect Rinseate: The first rinseate, and potentially subsequent ones depending on institutional policy, must be collected and disposed of as hazardous waste.[2]
-
Deface Label: After thorough rinsing and drying, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound were not found in the public domain. Researchers using this compound should develop their own specific protocols in accordance with standard laboratory practices and the intended application, always incorporating appropriate safety measures.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these general guidelines and, most importantly, your local institutional policies, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling NSC668036
For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and operational plans for the handling and disposal of NSC668036.
Personal Protective Equipment (PPE)
Given the absence of specific hazard data, a conservative approach to PPE is recommended. Laboratory personnel must be trained in the proper use and removal of PPE to avoid contamination.[2] The following levels of PPE should be considered based on the nature of the handling procedure.[3][4]
| Protection Level | Recommended PPE Ensemble | When to Use |
| Level C (Recommended Minimum) | - Respirator: Full-face or half-mask air-purifying respirator (NIOSH approved). - Clothing: Chemical-resistant clothing (e.g., one-piece coverall, hooded two-piece chemical splash suit). - Gloves: Double gloving with chemical-resistant outer and inner gloves. - Footwear: Steel-toe and shank, chemical-resistant boots. - Eye Protection: As part of a full-face respirator or chemical splash goggles if using a half-mask. | For all routine laboratory procedures where the concentration of airborne substances is not expected to be high. This includes weighing, dissolving, and aliquoting the compound. |
| Level B | - Respirator: Positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA. - Clothing: Chemical-resistant clothing (e.g., overalls and long-sleeved jacket, hooded chemical splash suit). - Gloves: Double gloving with chemical-resistant outer and inner gloves. - Footwear: Chemical-resistant boots. | During initial site entries where the hazard level is unknown or when there is a potential for higher levels of exposure, such as cleaning up a large spill.[3][4] |
Operational and Disposal Plans
A structured approach to handling and disposal is critical to ensure personnel safety and environmental protection.
Handling and Storage Protocol
-
Preparation: Before handling, ensure that a designated area, preferably within a chemical fume hood, is prepared. All necessary equipment, including PPE, spill kits, and waste containers, should be readily accessible.
-
Weighing and Reconstitution:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh paper) and handle with care to avoid generating dust.
-
For reconstitution, use the recommended solvents.[1] Prepare stock solutions in a fume hood.
-
-
Storage: Store this compound at -20°C in a tightly sealed container. The product is stable for at least four years under these conditions.[1]
-
Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Wear appropriate PPE (Level B recommended for significant spills) before attempting to clean up.[3]
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect all contaminated materials, including solids, into a designated chemical waste container.
-
Ventilate the area and wash the spill site thoroughly after cleanup.
-
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including empty containers, used PPE (gloves, lab coats), and spill cleanup materials, in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible. |
| Sharps | Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[5] |
All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste disposal service, following all local, state, and federal regulations.[6]
Visualizing Workflows and Pathways
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
